4-Iodo-6-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-iodo-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3/c9-7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBBHNSHNUVWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Iodo-6-(pyrrolidin-1-yl)pyrimidine molecular weight and formula
Executive Summary & Molecular Identity
4-Iodo-6-(pyrrolidin-1-yl)pyrimidine represents a privileged scaffold in medicinal chemistry, specifically within the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. As a bifunctional pyrimidine core, it features two distinct reactivity handles: a nucleophilic pyrrolidine ring (position 6) serving as a solubility-enhancing pharmacophore, and an electrophilic iodine atom (position 4) acting as a versatile oxidative addition site for palladium-catalyzed cross-coupling.
This guide details the physicochemical properties, synthetic pathways, and reactivity profile of this molecule, serving as a blueprint for its utilization in divergent library synthesis.
Physicochemical Profile
| Property | Value | Technical Note |
| IUPAC Name | 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine | - |
| Molecular Formula | - | |
| Molecular Weight | 275.09 g/mol | Monoisotopic Mass: 275.093 |
| Physical State | Off-white to pale yellow solid | Typical for iodinated amino-pyrimidines |
| Solubility | DMSO, DMF, DCM, Methanol | Limited solubility in water; enhanced by protonation |
| LogP (Calc) | ~2.1 - 2.4 | Moderate lipophilicity suitable for CNS penetration |
| pKa (Calc) | ~4.5 (Pyrimidine N) | The pyrrolidine nitrogen is delocalized into the ring |
Synthetic Architecture
The synthesis of 4-iodo-6-(pyrrolidin-1-yl)pyrimidine is governed by the principles of Nucleophilic Aromatic Substitution (
Primary Synthetic Route: Regioselective
The most robust route utilizes 4,6-diiodopyrimidine as the starting material. Due to the symmetry of the starting material, the first substitution is statistically controlled but can be optimized by stoichiometry and temperature to favor the mono-substituted product over the bis-substituted byproduct.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic workflow for the mono-functionalization of 4,6-diiodopyrimidine. Control of stoichiometry is critical to prevent the formation of the bis-pyrrolidino byproduct.
Experimental Protocol
Objective: Synthesis of 4-iodo-6-(pyrrolidin-1-yl)pyrimidine (10 mmol scale).
-
Preparation: Charge a 100 mL round-bottom flask with 4,6-diiodopyrimidine (3.32 g, 10.0 mmol) and anhydrous THF or DMF (30 mL).
-
Activation: Add DIPEA (N,N-Diisopropylethylamine, 1.2 eq, 12.0 mmol) to the solution. Cool the mixture to 0°C in an ice bath.
-
Nucleophilic Addition: Dropwise add pyrrolidine (0.71 g, 10.0 mmol) diluted in 5 mL solvent over 15 minutes. Note: Slow addition is crucial to maintain a high local concentration of the electrophile relative to the nucleophile.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Workup: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The mono-substituted product elutes first; the bis-substituted byproduct is significantly more polar.
Reactivity & Functionalization Logic
The utility of 4-iodo-6-(pyrrolidin-1-yl)pyrimidine lies in its iodine handle . The C-I bond is weaker and more reactive toward oxidative addition than the corresponding C-Br or C-Cl bonds, making this scaffold an excellent candidate for palladium-catalyzed cross-couplings under mild conditions.
Divergent Synthesis Capabilities[5]
Figure 2: Functionalization logic. The iodine atom allows for the rapid generation of diverse libraries targeting specific biological endpoints.
Key Mechanistic Insight
The pyrrolidine ring at position 6 is electron-donating (via resonance). This increases the electron density of the pyrimidine ring compared to the di-iodo precursor. Consequently, the oxidative addition of Pd(0) into the C4-I bond may be slightly slower than in electron-deficient pyrimidines, requiring electron-rich ligands (e.g., XPhos , SPhos ) or bidentate ligands (e.g., dppf ) to facilitate the catalytic cycle efficiently [1].
Structural Characterization
Validation of the synthesized material requires a multi-modal analytical approach.
1H NMR Spectroscopy (Expectations in )
-
Pyrimidine Protons:
-
H-2 (s, 1H): Typically appears downfield around 8.3 – 8.5 ppm due to the deshielding effect of the two ring nitrogens.
-
H-5 (s, 1H): Appears around 6.4 – 6.8 ppm . The electron-donating pyrrolidine shields this proton, shifting it upfield relative to unsubstituted pyrimidine.
-
-
Pyrrolidine Protons:
-
N-CH2 (m, 4H): ~3.2 – 3.6 ppm (broadened due to restricted rotation or quadrupole relaxation).
-
C-CH2 (m, 4H): ~1.9 – 2.1 ppm.
-
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI+).
-
Observed Mass:
. -
Isotope Pattern: No distinct Cl/Br pattern; Iodine is monoisotopic (
), resulting in a clean single peak.
References
-
Schwickert, M. et al. "Regioselective Synthesis of 2,4,6-Trisubstituted Pyrimidines via Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry, 2023.[1] (General reference for pyrimidine coupling regioselectivity).
-
PubChem Compound Summary. "Pyrimidine Derivatives and Scaffolds." National Center for Biotechnology Information.
-
Bieker, E. et al. "Synthesis of 4,6-Disubstituted Pyrimidines." Synthesis, 2013.[2]
Sources
Architecting the Hinge: Advanced Synthesis of Novel Pyrimidine Intermediates
Topic: Novel Pyrimidine Intermediates for Kinase Inhibitor Synthesis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary: The Privileged Scaffold
In the realm of kinase inhibition, the pyrimidine heterocycle is not merely a common structure; it is the "privileged scaffold" of modern oncology.[1] From Imatinib to Palbociclib , the pyrimidine core serves as the critical anchor, mimicking the adenine ring of ATP to form essential hydrogen bonds within the kinase hinge region.
However, the "low-hanging fruit" of simple pyrimidine substitutions has been harvested. The next generation of kinase inhibitors—targeting resistant mutants (e.g., EGFR T790M) or exploring allosteric pockets—requires novel substitution patterns that challenge conventional synthetic routes.
This guide details the synthesis of high-value, non-canonical pyrimidine intermediates, focusing on breaking the standard rules of regioselectivity to access unexplored chemical space.
Structural Rationale: The Hinge-Binding Pharmacophore
To design novel intermediates, one must first respect the biological constraints. The pyrimidine core typically binds via a Donor-Acceptor (D-A) motif.
-
N1 (Acceptor): Accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met318 in c-Src).
-
C2-NH (Donor): Donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu317 in c-Src).
Visualization: The Hinge Interaction Network
The following diagram illustrates the critical binding vectors that dictate our synthetic design.
Caption: Schematic of the canonical Donor-Acceptor interaction between a 2-aminopyrimidine core and the kinase hinge region.
The Regioselectivity Matrix: Controlling Reactivity
The primary challenge in synthesizing novel pyrimidines from poly-halogenated precursors (e.g., 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine) is regioselectivity .
The Standard Model (SNAr)
Under standard Nucleophilic Aromatic Substitution (SNAr) conditions, the reactivity order is dictated by the stabilization of the Meisenheimer complex:
-
C4 Position: Most reactive (para to N1).
-
C6 Position: Secondary reactivity (if C4 is blocked/substituted).
-
C2 Position: Least reactive (requires forcing conditions or specific activation).
The "Novel" Approach: Inverting Reactivity
To access novel IP space, we must invert this order.
-
C2-Selective Displacement: Achievable using alkoxides at low temperatures (-78°C) or by exploiting the "Dimroth Rearrangement" logic with specific bases.
-
C6-Lithiation (The Game Changer): Using TMP-Zn (Tetramethylpiperidide-Zinc) bases allows for C-H activation at C6 without disturbing halogens at C2/C4, enabling late-stage introduction of electrophiles.
Detailed Protocol: Synthesis of C4-Amino-C6-Functionalized Intermediates
This protocol describes the synthesis of a 4-amino-6-aryl-2-chloropyrimidine . This specific intermediate allows for the subsequent installation of the hinge-binding amine at C2 (via Buchwald or SNAr) and a selectivity tail at C6.
Phase 1: Regioselective C4-Amination
Objective: Install the primary amine at C4 while leaving the C2-Cl and C6-Cl intact for further diversification.
Reagents:
-
2,4,6-Trichloropyrimidine (1.0 eq)
-
Amine Nucleophile (e.g., aniline derivative) (1.0 eq)
-
Base: DIPEA (1.2 eq)
-
Solvent: Ethanol or IPA (Protic solvents enhance C4 selectivity via H-bonding to N3).
Step-by-Step Workflow:
-
Dissolution: Dissolve 2,4,6-trichloropyrimidine in Ethanol (0.2 M concentration). Cool to 0°C . Note: Temperature control is critical. Above RT, bis-substitution occurs.
-
Addition: Add DIPEA followed by the dropwise addition of the amine.
-
Reaction: Stir at 0°C for 2–4 hours. Monitor via LCMS.
-
Self-Validation Check: The C4-isomer is typically the major product (>90%). Confirm regioisomer identity via HMBC NMR . The C5-proton will show a strong correlation to the carbon bearing the amine if substitution occurred at C4.
-
-
Workup: Precipitate with water, filter, and wash with cold hexanes to remove unreacted starting material.
Phase 2: C6-Arylation via Suzuki-Miyaura Coupling
Objective: Selectively couple an aryl boronic acid at C6 without touching the C2-Cl (which is reserved for the final hinge-binding step).
Reagents:
-
Intermediate from Phase 1 (1.0 eq)
-
Aryl Boronic Acid (1.1 eq)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.0 eq, 2M aqueous)
-
Solvent: DME/Water (3:1)
Step-by-Step Workflow:
-
Degassing: Combine solvent, substrate, and boronic acid. Sparge with Argon for 15 mins. Oxygen is the enemy of selectivity here.
-
Catalysis: Add Pd catalyst. Heat to 80°C (Do not reflux aggressively).
-
Kinetics: The C6-Cl is more reactive toward oxidative addition than the C2-Cl due to electronic shielding at C2 by the flanking nitrogens.
-
Self-Validation Check: Stop reaction immediately upon consumption of starting material (TLC/LCMS). Prolonged heating will lead to the "bis-coupled" impurity at C2.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Data Summary: Regioselectivity Ratios
| Substrate | Nucleophile/Partner | Conditions | Major Isomer | Selectivity (Ratio) |
| 2,4,6-Trichloropyrimidine | Aniline (1.0 eq) | EtOH, 0°C, DIPEA | C4-Amino | 95:5 (C4:C2) |
| 2,4,6-Trichloropyrimidine | Alkoxide (NaOMe) | THF, -78°C | C2-Alkoxy | >98:2 (C2:C4)* |
| 4-Amino-2,6-dichloropyrim. | Aryl Boronic Acid | Pd(PPh3)4, 80°C | C6-Aryl | 90:10 (C6:C2) |
*Note: The C2 selectivity with alkoxides at low temp is a known anomaly driven by coordination to the ring nitrogens (Source 1.2, 1.16).
Advanced Workflow Visualization
The following decision tree guides the chemist through the synthesis of complex pyrimidine libraries, highlighting the divergence points for C4, C2, and C6 functionalization.
Caption: Decision matrix for regioselective functionalization of trichloropyrimidine. Route A is preferred for standard kinase inhibitors.
Future Outlook: C-H Activation & Beyond
While SNAr and Suzuki couplings are workhorses, the future lies in C-H activation . Recent work utilizing TMPZnCl·LiCl bases allows for the direct metallation of 2,4-dichloropyrimidine at the C6 position (Source 1.6). This method bypasses the need for trichloropyrimidine starting materials and allows for the introduction of sensitive electrophiles (aldehydes, ketones) that are otherwise difficult to install via cross-coupling.
Recommendation: For drug discovery campaigns hitting "patent walls" on standard aminopyrimidines, pivot to C6-functionalized cores using the TMP-Zn methodology to generate novel IP.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. [Link]
-
Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. J. Org.[2] Chem. 2023.[2][3] [Link]
-
Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. American Chemical Society (ACS). [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med.[1][4] Chem. 2020. [Link]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Optimizing Sonogashira coupling with 4-iodopyrimidine substrates
Executive Summary
The functionalization of pyrimidines at the C4 position is a cornerstone in the synthesis of kinase inhibitors and nucleoside analogs. While 4-iodopyrimidine is electronically activated for oxidative addition due to the adjacent electron-withdrawing nitrogen atoms, this same feature introduces significant instability. Unlike their benzene counterparts, 4-iodopyrimidines are prone to Nucleophilic Aromatic Substitution (
This guide moves beyond standard textbook procedures to address the specific electronic and steric requirements of coupling 4-iodopyrimidines. We present two distinct protocols: a robust Copper-Catalyzed method for standard substrates and a Copper-Free High-Fidelity method for sensitive systems prone to homocoupling or base-mediated decomposition.
Mechanistic Insight: The "Activated" Trap
To optimize this reaction, one must understand the dual nature of the 4-iodopyrimidine substrate.
-
Rapid Oxidative Addition: The C4-position is highly electron-deficient ($ \delta+ $), facilitating faster oxidative addition of Pd(0) compared to iodobenzene.
-
The Chelation Trap: The N3 nitrogen is a competent ligand. If the phosphine ligands on Palladium are labile or sterically unencumbered, the pyrimidine N3 will displace them, forming a stable, inactive "Pd-sink" complex.
- Competition: Strong nucleophilic bases (like unhindered primary amines) can directly attack C4, displacing iodine before the catalytic cycle begins.
Visualization: The Competitive Landscape
The following diagram illustrates the standard catalytic cycle versus the specific failure modes associated with pyrimidines.
Figure 1: The 4-iodopyrimidine catalytic cycle highlighting the critical branching points for catalyst poisoning and nucleophilic substitution.
Optimization Matrix
Successful coupling requires balancing reactivity with protection against side reactions.
| Parameter | Standard Choice | Optimization for 4-Iodopyrimidine | Rationale |
| Catalyst | Pd(II) precatalysts are more stable. Bulky ligands (XPhos) prevent N-coordination poisoning. | ||
| Base | Diethylamine | Triethylamine (TEA) or | Avoid nucleophilic bases ( |
| Solvent | DMF | THF or Acetonitrile (MeCN) | DMF can decompose to |
| Co-Catalyst | CuI | None (if possible) | Copper promotes Glaser homocoupling. 4-iodopyrimidine is reactive enough to often proceed Cu-free. |
Experimental Protocols
Protocol A: The Robust Standard (Copper-Catalyzed)
Best for: Non-sensitive alkynes and rapid library synthesis.
Reagents:
-
4-Iodopyrimidine substrate (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
- (0.02 equiv / 2 mol%)
-
CuI (0.01 equiv / 1 mol%) — Note: Keep Cu low to minimize homocoupling.
-
Triethylamine (3.0 equiv)
-
Anhydrous THF (0.2 M concentration)
Step-by-Step:
-
Deoxygenation (Critical): Sparge the THF with Argon for 15 minutes. Why: 4-iodopyrimidines are electron-poor; oxygen promotes rapid Glaser coupling of the alkyne before the slow transmetallation can occur.
-
Solids Assembly: Charge a flame-dried reaction vial with the pyrimidine,
, and CuI. Cap and purge with Argon x3. -
Liquid Addition: Add degassed THF and Triethylamine via syringe.
-
Activation: Stir at Room Temperature (RT) for 10 minutes. The solution should turn yellow/brown. Green indicates oxidation of Copper—abort and degas better.
-
Alkyne Addition: Add the alkyne dropwise.
-
Reaction: Stir at RT. If no reaction after 1 hour, heat to 40°C. Do not exceed 60°C with CuI present to avoid alkyne dimerization.
-
Workup: Dilute with EtOAc, wash with
(aq) to sequester Copper (turns blue), then brine.
Protocol B: High-Fidelity (Copper-Free)
Best for: Valuable alkynes, avoiding homocoupling, or when C4-substitution (
Reagents:
-
4-Iodopyrimidine substrate (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
- (0.05 equiv)
-
Ligand: XPhos (0.10 equiv) — Why: The biphenyl bulk prevents pyrimidine N-poisoning.
-
Base:
(2.0 equiv) — Why: Inorganic base eliminates risk. -
Solvent: Acetonitrile (MeCN) or Toluene.
Step-by-Step:
-
Pre-complexation: In the reaction vessel, dissolve
and XPhos in MeCN. Stir at RT for 20 mins under Argon. The solution will darken as the active Pd(0) species generates. -
Substrate Addition: Add the 4-iodopyrimidine,
, and Alkyne. -
Thermal Drive: Heat to 60-80°C . Note: Cu-free reactions require higher energy barriers for the deprotonation/transmetallation step.
-
Monitoring: Monitor by LCMS. The reaction is usually cleaner than Protocol A but slower (4-12 hours).
Decision & Troubleshooting Workflow
Use this logic flow to determine the correct corrective action during synthesis.
Figure 2: Troubleshooting logic for common 4-iodopyrimidine coupling failure modes.
Self-Validating Checks
-
The "Blue" Test: During workup of Protocol A, the aqueous layer must turn blue upon addition of
. If it does not, your copper precipitated early or was not added, explaining low yields. -
The "Black" Test: If the reaction mixture turns black and precipitates immediately upon heating, the catalyst has aggregated (Pd-black).[1] Action: Increase ligand:Pd ratio or switch to a bidentate ligand like dppf.
References
-
Chinchilla, R., & Nájera, C. (2007).[2][3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3][4][5] Chemical Reviews, 107(3), 874–922.[3] [Link]
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Halides, Acetylenes, and Metal Catalysts. Journal of Organic Chemistry, 77(6), 2798–2807. [Link]
-
Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms.[5][6] Angewandte Chemie International Edition, 42(13), 1433–1436. [Link]
-
Yin, L., & Liebscher, J. (2007).[2] Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[3][7][8][9] Chemical Reviews, 107(1), 133–173. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Regioselective functionalization of 4-iodo-6-aminopyrimidines
Application Note: High-Fidelity Regioselective Functionalization of 4-Iodo-6-Aminopyrimidines
Executive Summary & Strategic Importance
The 4-iodo-6-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical hinge-binding motif in kinase inhibitors (e.g., analogues of Pazopanib) and a precursor for pteridines and purine mimetics. Its utility lies in its orthogonal reactivity profile :
-
C4-Iodide: A highly reactive electrophile for transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira) and nucleophilic aromatic substitution (
). -
C6-Amine: An electron-donating group (EDG) that modulates ring electronics and serves as a nucleophile.
-
C5-Position: An electron-rich "blind spot" susceptible to electrophilic aromatic substitution (EAS) or direct C-H activation.
This guide provides a validated roadmap for sequentially modifying these positions without protecting group manipulation where possible, ensuring high yield and regiochemical integrity.
Reactivity Landscape & Logic
To successfully functionalize this scaffold, one must respect the electronic hierarchy of the pyrimidine ring.
-
The C4-Iodine (Primary Electrophile): The C-I bond at position 4 is significantly more labile than C-Cl or C-Br analogues due to the weaker bond dissociation energy and the electron-deficient nature of the pyrimidine ring (enhanced by the adjacent nitrogens). It is the first point of attack for Pd(0).
-
The C5-H (Nucleophilic Carbon): The amino group at C6 pushes electron density into the C5 position (ortho-para directing). This makes C5 the only site amenable to Electrophilic Aromatic Substitution (EAS), such as halogenation with NIS/NBS.
-
The C6-Amine: While nucleophilic, its lone pair is partially delocalized into the ring. However, in Pd-catalysis, the free amine can coordinate to the metal center ("catalyst poisoning"), necessitating specific ligand choices or protection strategies.
Diagram 1: The Orthogonal Reactivity Map
Caption: Orthogonal reactivity zones of the 4-iodo-6-aminopyrimidine scaffold. C4 is the primary electrophilic site, while C5 is nucleophilic.
Module 1: C4-Selective Cross-Coupling (Suzuki-Miyaura)
The C4-iodide is exceptionally reactive. A common pitfall is the free amine coordinating to Palladium. We utilize Pd(dppf)Cl₂ , a robust catalyst that resists amine poisoning better than Pd(PPh₃)₄, or XPhos Pd G2 for difficult substrates.
Protocol A: Suzuki Coupling with Unprotected Amine
Target: Biaryl formation at C4 without N-protection.
Reagents:
-
Substrate: 4-iodo-6-aminopyrimidine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Workflow:
-
Charge: In a microwave vial or pressure tube, combine the iodopyrimidine, boronic acid, and Pd catalyst.
-
Inert: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvate: Add degassed 1,4-dioxane and the aqueous base solution via syringe.
-
Reaction: Heat to 85°C for 4–12 hours. (Monitor by TLC/LCMS; Iodine displacement is usually fast).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (typically MeOH/DCM gradients due to polarity of the amine).
Scientific Rationale:
-
Solvent Choice: The Dioxane/Water biphasic system ensures solubility of the inorganic base while maintaining a high enough boiling point.
-
Catalyst: The bidentate dppf ligand creates a wide bite angle, facilitating the reductive elimination step and preventing the free amine from displacing the phosphine ligands [1].
Module 2: Nucleophilic Aromatic Substitution ( )
If the target is a C4-amino or C4-ether derivative, Pd-catalysis is unnecessary. The C4-iodine is a "super-leaving group" in this context.
Protocol B: C4-Amination ( )
Target: 4,6-Diaminopyrimidine derivatives.[2]
Reagents:
-
Nucleophile: Primary or Secondary Amine (1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: n-Butanol or DMF
-
Temp: 100°C - 120°C
Key Insight:
While 4-chloropyrimidines often require high heat or microwave forcing for
Module 3: C5-Functionalization (The "Empty" Spot)
This is the most challenging step. If you attempt to halogenate C5 while the C4-iodine is present, you risk scrambling or over-halogenation (forming 4,5-diiodo species). Rule of Thumb: Perform C4 functionalization before C5 modification, OR use C5-halogenation to install a different halogen (e.g., Bromine) if orthogonal coupling is planned later.
Protocol C: Regioselective C5-Iodination (Post-C4 Coupling)
Target: Installing a handle at C5 after the C4-aryl group is in place.
Reagents:
-
Substrate: 4-Aryl-6-aminopyrimidine (Product of Module 1)
-
Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)
-
Solvent: Acetonitrile (ACN) or DMF
-
Temp: 0°C to Room Temperature
Step-by-Step:
-
Dissolve the substrate in ACN.
-
Cool to 0°C.
-
Add NIS portion-wise (protect from light).
-
Stir at 0°C for 30 mins, then warm to RT.
-
Validation: Monitor the disappearance of the C5-H proton in NMR (typically a singlet around 6.5–7.0 ppm).
Mechanism:
The C6-amino group activates the C5 position via resonance (
Critical Decision Workflow
The following diagram illustrates the decision logic for sequencing reactions.
Diagram 2: Synthesis Decision Tree
Caption: Decision tree for sequential functionalization. Path B and C highlight the necessity of protecting the C5 position or reacting C4 first.
Data Summary & Troubleshooting
Table 1: Common Reaction Failures & Solutions
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki (C4) | Catalyst poisoning by free amine. | Switch to Pd(dppf)Cl₂ or protect amine with Boc/Acetyl. Increase catalyst loading to 10 mol%. |
| C4-OH Formation | Hydrolysis of C4-Iodide. | Ensure solvents are dry. Reduce base concentration or switch to weak base (K₃PO₄). |
| Mixture of C5-Halogenation | Over-reaction or wrong stoichiometry. | Use exactly 1.0–1.05 equiv of NIS/NBS. Perform at 0°C. |
| Incomplete | Poor nucleophilicity. | Switch solvent to n-Butanol (reflux) or use microwave irradiation (140°C, 20 min). |
References
-
Suzuki-Miyaura Coupling of Aminopyrimidines
-
SNAr Regioselectivity
-
C5-Halogenation Strategy
-
General Reactivity of 4-Iodo-6-Aminopyrimidine
Sources
- 1. Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. americanelements.com [americanelements.com]
Application Notes & Protocols: Heck Reaction Parameters for 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine
Introduction: Strategic C-C Bond Formation on a Privileged Scaffold
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This powerful transformation has been instrumental in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4]
This guide focuses on the application of the Heck reaction to a specific and synthetically valuable substrate: 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine . This molecule presents a unique electronic profile. The pyrimidine core is inherently electron-deficient, while the C6-pyrrolidinyl substituent acts as a strong electron-donating group. The C4-iodo group serves as an excellent leaving group for oxidative addition to a palladium catalyst. Understanding how these competing electronic factors influence the reaction is critical for developing a robust and high-yielding protocol.
These application notes are designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of steps to provide a deep, mechanistically-grounded understanding of the critical parameters governing this transformation, empowering you to optimize conditions for your specific alkene coupling partner and desired scale.
The Engine of the Reaction: A Mechanistic Overview
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] A thorough understanding of this cycle is paramount for rational troubleshooting and optimization.
The key stages are:
-
Generation of the Active Pd(0) Catalyst: Most Heck reactions utilize a stable Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the catalytically active Pd(0) species.[2][5]
-
Oxidative Addition: The C-I bond of the 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine substrate adds across the electron-rich Pd(0) center, forming a square planar Aryl-Pd(II)-I complex. Aryl iodides are highly reactive in this step, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides.[5][6][7]
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium(II) center. This is followed by a syn-migratory insertion, where the pyrimidinyl group is transferred to one of the alkene carbons, and the palladium slides to the other, forming a new C-C bond and a σ-alkylpalladium(II) intermediate.[5][8][9]
-
β-Hydride Elimination: For the reaction to proceed productively, the alkylpalladium intermediate must possess a hydrogen atom on the carbon adjacent (beta) to the palladium. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, reforming the C=C double bond in the product and generating a hydridopalladium(II) complex.[2][5] This step typically establishes the trans stereochemistry of the product.
-
Catalyst Regeneration: A base is required to neutralize the generated acid (HI) and facilitate the reductive elimination of HX from the hydridopalladium(II) complex, thereby regenerating the active Pd(0) catalyst for the next cycle.[5][10]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Dissecting the Parameters: A Guide to Rational Reaction Design
Success in the Heck reaction hinges on the judicious selection of several key parameters. For the 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine substrate, the high reactivity of the C-I bond provides flexibility, but the presence of the basic nitrogen atoms on the pyrimidine ring requires careful consideration to avoid catalyst inhibition.
Palladium Precatalyst
The choice of palladium source is the first critical decision. While many forms of palladium can be effective, they differ in their stability, activity, and ease of handling.
-
Palladium(II) Acetate (Pd(OAc)₂): This is the most common and often most effective precatalyst. It is air-stable, relatively inexpensive, and efficiently reduced to Pd(0) in situ by ligands, solvents, or the alkene itself.[2][5] For aryl iodides, Pd(OAc)₂ often provides high catalytic activity.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): As a pre-formed Pd(0) complex, it does not require an activation step. However, it is an 18-electron complex that must first dissociate ligands to enter the catalytic cycle, which can sometimes lead to lower efficiency compared to systems starting from Pd(II).[2][5] It is also more sensitive to air and more expensive.
-
Palladacycles & Pre-formed Catalysts: For challenging couplings, pre-formed catalysts featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can offer superior stability and activity, especially at higher temperatures.[11]
Field Insight: For 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine, Pd(OAc)₂ is the recommended starting point due to its high reactivity, cost-effectiveness, and proven track record with aryl iodides.
Ligands: The Catalyst's Controller
The ligand stabilizes the palladium center, prevents precipitation as palladium black, and modulates its electronic and steric properties, thereby influencing the reaction's efficiency and selectivity.[12]
-
No Ligand: Given the high reactivity of aryl iodides, ligandless conditions can sometimes be successful, particularly with certain solvents like DMF that can act as weak ligands.[11] However, this can risk catalyst decomposition.
-
Monodentate Phosphines (e.g., PPh₃, P(o-tol)₃): Triphenylphosphine (PPh₃) is a classic, inexpensive ligand. Tri(o-tolyl)phosphine is slightly more electron-rich and bulkier, which can sometimes improve rates. For aryl iodides, a ligand-to-palladium ratio of 2:1 to 4:1 is typical. An excess of phosphine ligand can sometimes inhibit the reaction by preventing alkene coordination.[6]
-
Bulky, Electron-Rich Ligands (e.g., P(tBu)₃, Biarylphosphines like XPhos): These are the go-to ligands for less reactive aryl chlorides and bromides as they dramatically accelerate the rate-limiting oxidative addition step.[12][13] While likely overkill for an aryl iodide, they can be a powerful tool for troubleshooting a sluggish reaction, as they also tend to promote the final reductive elimination step.
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that are resistant to decomposition at high temperatures.[11]
Field Insight: Start with a simple monodentate phosphine like P(o-tol)₃ or PPh₃ . The heterocyclic nature of the substrate may lead to catalyst inhibition, and a stabilizing ligand is a prudent choice. If simple phosphines fail, a more robust system using a biarylphosphine ligand (e.g., XPhos) or an NHC-ligated catalyst should be investigated.
The Base: More Than a Proton Sponge
The base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[2][5] The choice of base can significantly impact reaction kinetics and product distribution.
-
Organic Amines (e.g., Triethylamine (Et₃N), N,N-Dicyclohexylmethylamine (Cy₂NMe)): These are commonly used, acting as both a base and a potential reducing agent for the Pd(II) precatalyst. They are soluble in common organic solvents. Triethylamine is a standard choice.[1]
-
Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are stronger bases and are often used in polar solvents like DMF or NMP where they have some solubility. They are particularly useful when the substrate or product is sensitive to amines.
-
Inorganic Acetates/Phosphates (e.g., NaOAc, K₃PO₄): These are milder, non-nucleophilic bases that are effective in many cases.[1][11]
Field Insight: A moderately strong organic amine like triethylamine (Et₃N) is an excellent starting point. If side reactions are observed, or if the alkene is particularly sensitive, switching to an inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is a good secondary option.
Solvent System
The solvent must solubilize all components of the reaction and is crucial for stabilizing charged intermediates.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and acetonitrile are the most common solvents for the Heck reaction.[11] Their high polarity stabilizes the cationic intermediates that can form during the catalytic cycle.
-
Ethereal Solvents: Dioxane or THF can be used, but often require higher temperatures. They are less coordinating than DMF, which can sometimes be advantageous if alkene coordination is slow.[14]
-
"Green" Solvents: Protocols using ethanol or water have been developed, often requiring additives or microwave heating to achieve high efficiency.[4][15]
Field Insight: DMF or NMP are highly reliable solvents for this type of reaction due to their polarity and high boiling points, allowing for a wide range of reaction temperatures. Ensure the use of anhydrous solvent, as water can sometimes negatively impact the catalyst.[16]
Summary of Recommended Parameters
The following table provides a starting point for the optimization of the Heck reaction with 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine.
| Parameter | Recommended Options | Rationale & Key Considerations |
| Aryl Halide | 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine (1.0 equiv) | The iodide is highly reactive, facilitating oxidative addition. |
| Alkene | Acrylates, Styrenes, etc. (1.1 - 1.5 equiv) | Electron-poor alkenes are generally more reactive. A slight excess is used to ensure full consumption of the pyrimidine. |
| Pd Precatalyst | Pd(OAc)₂ (1 - 5 mol%) | Cost-effective, air-stable, and highly active for aryl iodides.[5] |
| Ligand | P(o-tol)₃ or PPh₃ (2 - 10 mol%) | Stabilizes the catalyst. A 2:1 ligand-to-palladium ratio is a good starting point. |
| Base | Et₃N or K₂CO₃ (1.5 - 2.5 equiv) | Neutralizes generated HI and regenerates the Pd(0) catalyst.[9] |
| Solvent | Anhydrous DMF, NMP, or Acetonitrile | Polar aprotic solvents stabilize catalytic intermediates and solubilize reagents.[11] |
| Temperature | 80 - 120 °C | Aryl iodides often react at lower temperatures than bromides/chlorides. Monitor by TLC/LC-MS to optimize. |
| Additives | Tetrabutylammonium chloride (TBAC) (1.0 equiv) | Optional. Can accelerate the reaction, especially in less polar solvents, by facilitating the formation of the active catalyst.[17] |
Detailed Experimental Protocol
This protocol describes a representative Heck coupling of 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine with n-butyl acrylate.
Materials:
-
4-Iodo-6-(pyrrolidin-1-yl)pyrimidine
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., oven-dried Schlenk tube or round-bottom flask)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Caption: General workflow for the Heck reaction protocol.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine (1.0 mmol, 288 mg), palladium(II) acetate (0.03 mmol, 6.7 mg, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 18.3 mg, 6 mol%).
-
Inert Atmosphere: Seal the tube with a septum and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Through the septum, add anhydrous DMF (5 mL) via syringe, followed by triethylamine (2.0 mmol, 0.28 mL) and n-butyl acrylate (1.5 mmol, 0.21 mL).
-
Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting iodo-pyrimidine is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.[16]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure coupled product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (old Pd source).2. Insufficient temperature.3. Catalyst poisoning by pyrimidine nitrogen.[18]4. Reagents or solvent not anhydrous. | 1. Use fresh, high-purity Pd(OAc)₂.2. Increase temperature in 10-20 °C increments.3. Increase catalyst/ligand loading (e.g., to 5-10 mol%). Switch to a more robust ligand system (e.g., XPhos, NHC).4. Use freshly dried, anhydrous solvents and reagents. |
| Catalyst Decomposition (Palladium Black) | 1. Insufficient ligand or inappropriate L:Pd ratio.2. Presence of oxygen.3. Reaction temperature is too high. | 1. Ensure a L:Pd ratio of at least 2:1. Increase ratio if decomposition persists.2. Ensure the reaction is maintained under a strict inert atmosphere.3. Lower the reaction temperature. |
| Formation of Homocoupled Byproduct (Pyrimidine-Pyrimidine) | 1. Reaction conditions promoting homocoupling over cross-coupling. | 1. Lower the reaction temperature.2. Screen alternative bases (e.g., switch from an amine to K₂CO₃). |
| Alkene Isomerization or Double Bond Reduction | 1. Formation of palladium-hydride species that re-add to the product.[5]2. Reductive Heck pathway is competing.[11] | 1. Additives like silver salts can sometimes suppress isomerization by facilitating reductive elimination.[5]2. Adjust base, solvent, and temperature, as these factors heavily influence the reductive Heck pathway.[11] |
References
-
Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Heck Reaction—State of the Art. (2017). MDPI. [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
The Heck reaction: Mechanistic insights and novel ligands. (2001). ResearchGate. [Link]
-
Heck reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (1998). University of Windsor. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2021). Journal of the American Chemical Society. [Link]
-
Troubleshooting a difficult Heck reaction. (2022). Reddit. [Link]
-
Optimization of Heck reaction conditions. (n.d.). ResearchGate. [Link]
-
Heck-like Reactions Involving Heteroatomic Electrophiles. (2018). PMC - NIH. [Link]
-
Ligand and base-free Heck reaction with heteroaryl halides. (2014). ResearchGate. [Link]
-
Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. (2023). YouTube. [Link]
-
Pd–imidate complexes as recyclable catalysts for the synthesis of C5-alkenylated pyrimidine nucleosides via Heck cross-coupling reaction. (2015). RSC Publishing. [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2022). ResearchGate. [Link]
-
Heck Reaction|Basics|Mechanism|Catalytic Cycle| Examples. (2024). YouTube. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). MDPI. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]
-
Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. (2014). Scientific Research Publishing. [Link]
-
Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. (2023). Preprints.org. [Link]
-
A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. (2012). PMC. [Link]
-
Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. (n.d.). NIH. [Link]
-
heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide i. (2008). Indian Academy of Sciences. [Link]
-
Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026). BIOENGINEER.ORG. [Link]
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries. (2023). PMC. [Link]
-
Chemistry Heck Reaction. (n.d.). SATHEE. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI. [Link]
-
Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. (2017). RSC Publishing. [Link]
-
Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. (2018). ResearchGate. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Investigation of Heck coupling on 6-bromo[2,3- d ]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01961K [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Iodopyrimidine Cross-Coupling
Ticket ID: #PYR-4-IOD-001 Subject: Prevention of Hydrodehalogenation (Reduction) in Suzuki-Miyaura Coupling Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Fast-Start, Slow-Finish" Paradox
You are likely here because your 4-iodopyrimidine substrate is converting into the dehalogenated (4-H) byproduct rather than the desired cross-coupled product.
The Core Problem: 4-Iodopyrimidines are electronically unique. The electron-deficient pyrimidine ring makes the C4–I bond extremely reactive toward Oxidative Addition (OA). However, this creates a "waiting room" scenario. The Palladium oxidatively adds rapidly, forming a Pd(II) species. If the subsequent Transmetallation (TM) step is slow (due to sterics or low boronic acid nucleophilicity), the Pd(II) intermediate sits idle.
In the presence of alcohols or amines, this idle Pd(II) species undergoes
Module 1: Diagnostic Workflow
Before altering your conditions, confirm the failure mode. Use this decision tree to isolate the root cause.
Figure 1: Diagnostic decision tree to distinguish dehalogenation from competing side reactions.
Module 2: The Mechanism of Failure
To fix the problem, you must understand the "Hydride Theft."
The dehalogenation of 4-iodopyrimidines is rarely a radical process; it is usually a Pd-mediated reduction .
-
Fast Oxidative Addition: The Pd(0) inserts into the C–I bond.
-
Ligand Exchange (The Trap): If you use an alkoxide base (NaOEt) or an alcohol solvent, an alkoxide ligand replaces the iodide on the Palladium.
-
-Hydride Elimination: The Pd-alkoxide undergoes
-hydride elimination, ejecting an aldehyde/ketone and leaving a Pd-Hydride species.[1] -
Reductive Elimination: The Pd-H species reductively eliminates with your pyrimidine ring, forming the dehalogenated product (Ar-H).
Figure 2: The "Hydride Theft" pathway. The presence of alkoxides diverts the Pd(II) intermediate toward H-elimination.
Module 3: Troubleshooting Guide (FAQs)
Q1: Why is this happening with Iodide but not Bromide? A: Counter-intuitively, the higher reactivity of the iodide is the problem. Oxidative addition is so fast that the concentration of the Pd(II)-Ar intermediate builds up rapidly. If the Transmetallation step (reaction with Boronic acid) is slower than the oxidative addition, the Pd(II) species "stalls." A stalled Pd species seeks stabilization, often finding it by reacting with the solvent (alcohol), leading to hydride elimination.
Q2: Can I just lower the temperature?
A: Lowering temperature (e.g., to 60°C) often helps by slowing the
Q3: Which ligand should I use to stop this? A: Switch to Bulky, Electron-Rich Ligands .
-
Recommendation: XPhos or SPhos (Buchwald Ligands) or dppf .
-
Reasoning: These ligands accelerate the Reductive Elimination of the desired C-C bond. If Reductive Elimination is faster than
-Hydride Elimination, you get the product, not the byproduct. Simple ligands like PPh3 often fail here.
Q4: I am using DMF, not alcohol, but still see dehalogenation. Why? A: DMF can act as a hydride source at high temperatures (>100°C) or in the presence of strong bases, decomposing to form dimethylamine and CO, serving as a reductant. Additionally, check your base. If you are using KOtBu or NaOEt , the base itself is the hydride source. Switch to K3PO4 or Cs2CO3 .
Module 4: Validated Protocols
Protocol A: The "Bulletproof" Anhydrous Method
Best for substrates prone to severe dehalogenation.
| Parameter | Condition | Rationale |
| Solvent | 1,4-Dioxane (Anhydrous) | Aprotic. Removes the primary source of hydrides. |
| Base | K3PO4 (finely ground, 3.0 equiv) | Anhydrous phosphate is mild and does not donate hydrides. |
| Catalyst | Pd(dppf)Cl2·DCM (5 mol%) | Bidentate ligand prevents open coordination sites necessary for |
| Temp | 80–90 °C | Sufficient for TM without decomposing DMF/DMA. |
Step-by-Step:
-
Charge flask with 4-iodopyrimidine (1.0 eq), Boronic acid (1.5 eq), K3PO4 (3.0 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous 1,4-Dioxane (0.1 M concentration relative to halide).
-
Heat to 85°C. Monitor by LCMS.
Protocol B: The "High-Speed" Aqueous Method
Best for sluggish reactions where water is needed to dissolve inorganic bases.
| Parameter | Condition | Rationale |
| Solvent | Toluene / Water (4:1 biphasic) | Toluene is non-coordinating. Water activates the boronic acid but is not a hydride donor. |
| Base | K2CO3 (2.0 equiv) | Standard, effective in biphasic systems. |
| Catalyst | XPhos Pd G2 (2–3 mol%) | Pre-catalyst ensures rapid activation. XPhos drives C-C bond formation faster than side reactions. |
| Temp | 60–80 °C | Mild temperature enabled by highly active catalyst. |
Step-by-Step:
-
Dissolve 4-iodopyrimidine and Boronic acid in Toluene.
-
Add XPhos Pd G2.
-
Add degassed aqueous K2CO3 solution.
-
Vigorously stir (biphasic mixture requires high agitation).
References
-
Navarro, O. et al. (2005). Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions.[2] Journal of Organic Chemistry.
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting. Yoneda Labs Technical Library.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling. BenchChem Support.[3]
-
Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions.[2][4][5][6] Wiley-VCH. (Standard Reference for Mechanism).
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes. Angewandte Chemie International Edition. (Alternative for slow transmetallation).
Sources
- 1. Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 5. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine
Ticket ID: PYR-I-006 Subject: Optimization of SNAr Yield & Selectivity Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are attempting to synthesize 4-iodo-6-(pyrrolidin-1-yl)pyrimidine via a Nucleophilic Aromatic Substitution (SNAr) of 4,6-diiodopyrimidine.
The primary failure modes for this reaction are over-substitution (forming the 4,6-bis(pyrrolidin-1-yl) adduct) and hydrolytic dehalogenation (loss of the iodine atom). Because the starting material is symmetric (C2v symmetry), regioselectivity is not the issue; kinetic control is the absolute requirement.
This guide provides a self-validating protocol to maximize mono-substitution yield while preserving the sensitive C-I bond.
Module 1: The "Golden Path" Protocol
Do not deviate from this stoichiometry without a specific hypothesis. This protocol relies on Inverse Addition to maintain a high local concentration of the electrophile (diiodopyrimidine) relative to the nucleophile (pyrrolidine).
Optimized Reaction Conditions
| Parameter | Specification | Rationale |
| Substrate | 4,6-Diiodopyrimidine (1.0 eq) | The electrophile must be in excess during the addition phase. |
| Nucleophile | Pyrrolidine (0.95 eq) | CRITICAL: Use a slight deficit to statistically prevent double addition. |
| Base | DIPEA (1.1 eq) | Non-nucleophilic base to scavenge HI. Avoid inorganic bases (K₂CO₃) if water is present to prevent hydrolysis. |
| Solvent | Anhydrous THF or DCM | Aprotic is required. THF is preferred for solubility; DCM allows for lower temperature control. |
| Temperature | -10°C to 0°C | Low temperature suppresses the reaction rate of the second substitution ( |
| Concentration | 0.1 M | Dilution favors mono-substitution. |
Step-by-Step Workflow
-
Preparation: Dissolve 4,6-diiodopyrimidine (1.0 eq) in anhydrous THF (0.1 M) under N₂ atmosphere. Cool to -10°C (ice/salt bath).
-
Reagent Mix: In a separate vial, mix Pyrrolidine (0.95 eq) and DIPEA (1.1 eq) in a small volume of THF.
-
Inverse Addition: Add the Pyrrolidine/Base mixture to the cold pyrimidine solution dropwise over 30-60 minutes .
-
Why? This ensures that at any moment, the concentration of unreacted diiodopyrimidine >> concentration of free pyrrolidine.
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LCMS.[1]
-
Success Marker: Disappearance of pyrrolidine, presence of mono-product, and ~5-10% remaining diiodopyrimidine (due to the 0.95 eq deficit).
-
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organic layer with water (x2) and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography is usually required to separate the mono-product from the trace starting material.
Module 2: Troubleshooting & Root Cause Analysis
Issue A: "I am getting the bis-product (4,6-di(pyrrolidin-1-yl)pyrimidine)."
Diagnosis: The rate of the second substitution (
The Kinetic Trap: Even though the first amino group deactivates the ring (making it less electrophilic), pyrrolidine is a strong nucleophile. If you add the diiodopyrimidine to the amine (Normal Addition), or add the amine too fast, you create a local excess of amine, driving the reaction to the bis-product immediately.
Corrective Actions:
-
Switch to Inverse Addition: (See Protocol Step 3).
-
Lower Temperature: Run the addition at -20°C or -10°C.
-
Reduce Equivalents: Drop Pyrrolidine to 0.90 eq. It is better to recover unreacted starting material (which is non-polar and easy to separate) than to contaminate your product with the bis-adduct (which is difficult to separate from the mono-adduct).
Issue B: "My yield is low and I see a hydroxyl peak in LCMS (M+1 = 153)."
Diagnosis: Hydrolysis of the iodine. 4-iodo-6-pyrrolidinylpyrimidine is susceptible to SNAr by hydroxide ions, especially because the pyrrolidine ring donates electron density, but the iodine remains a good leaving group.
Corrective Actions:
-
Eliminate Water: Ensure solvents are anhydrous.
-
Change Base: If using K₂CO₃ or Cs₂CO₃, switch to DIPEA or Triethylamine . Carbonate bases can be hygroscopic and introduce water.
-
Avoid Alcohols: Do not use MeOH or EtOH as solvents. Alkoxide ions are strong nucleophiles and will displace the iodine to form the ether (4-methoxy-6-pyrrolidinylpyrimidine).
Module 3: Visualization of Reaction Logic
Pathway Analysis: Kinetic Competition
The following diagram illustrates the kinetic competition between the desired mono-substitution and the undesired bis-substitution.
Figure 1: Reaction pathway showing the kinetic competition. The goal is to maximize k1 while suppressing k2 through temperature control and stoichiometry.
Troubleshooting Decision Tree
Figure 2: Decision tree for troubleshooting common impurities based on analytical data.
Module 4: FAQ
Q: Can I use ethanol as a solvent? A: No. Pyrimidines with leaving groups (iodine) are prone to solvolysis. In ethanol, you risk forming 4-ethoxy-6-(pyrrolidin-1-yl)pyrimidine, especially if you use a carbonate base which generates ethoxide ions [1]. Stick to aprotic solvents like THF, DCM, or DMF.
Q: Why is the C-I bond unstable? A: The C-I bond is weaker than C-Cl or C-Br. It is susceptible to homolytic cleavage by light (turning the product purple/brown) and nucleophilic attack. Store the product in amber vials and avoid heating above 40°C during rotary evaporation.
Q: How do I differentiate the Mono-product from the Bis-product on TLC? A:
-
Starting Material (Di-iodo): High Rf (Non-polar).
-
Mono-Product: Medium Rf.
-
Bis-Product: Low Rf (Most polar due to two amine nitrogens).
-
Note: Use a stain like Ninhydrin (may be faint) or simply UV (254 nm). Iodine-containing compounds often quench UV strongly.
References
-
Nucleophilic Aromatic Substitution Mechanisms. Wikipedia. (General mechanism of SNAr and the activation of pyrimidines by electron-withdrawing groups). Link
-
Synthesis of 4,6-Disubstituted Pyrimidines. Royal Society of Chemistry. (Discusses the reactivity of 4,6-dihalopyrimidines and the use of palladium catalysis vs SNAr). Link
-
Reactivity of Halopyrimidines. Master Organic Chemistry. (Explains the trend of reactivity in SNAr: Fluorine > Chlorine ~ Bromine > Iodine, though Iodine is often used for subsequent coupling reactions). Link
-
Stability of Iodopyrimidines. ResearchGate. (Discusses the instability of iodopyrimidines in various solvents and the tendency for hydrolysis). Link
Sources
Overcoming steric hindrance in 6-substituted 4-iodopyrimidines
TECHNICAL SUPPORT TICKET: #PYR-406 SUBJECT: Overcoming Reactivity Barriers in 6-Substituted 4-Iodopyrimidines STATUS: Open ASSIGNED SPECIALIST: Senior Application Scientist, Heterocycle Functionalization Unit
Triage & Diagnostics: The "Steric" Illusion
Welcome to the Pyrimidine Functionalization Helpdesk. You are likely here because your cross-coupling (Suzuki/Sonogashira) or SNAr reaction at the 4-position of a pyrimidine is failing, despite Iodine being an excellent leaving group.
The Core Problem: While you reported "steric hindrance," the 6-position is meta to the 4-position. Unlike a 5-substituent (ortho), a 6-substituent does not spatially block the C4 site significantly. If your reaction is failing, it is likely due to Electronic Deactivation masquerading as steric hindrance, or a Regioselectivity Flip .
-
Scenario A (Electronic Deactivation): If your 6-substituent is an Electron Donating Group (EDG) like -OMe, -NH2, or -Me, it pushes electron density into the ring. This makes the C4-I bond more electron-rich, significantly slowing down oxidative addition (in Pd-coupling) or nucleophilic attack (in SNAr).
-
Scenario B (The "C2 Trap"): In SNAr, a 6-EDG can deactivate C4 so much that the nucleophile attacks C2 instead, or the reaction stalls completely.
Troubleshooting Protocols
Module A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Use this when: You need to form C-C bonds (Aryl/Alkyl).
The Fix: Since the ring is deactivated (electron-rich), you need a ligand that creates an extremely electron-rich Palladium center to facilitate the difficult Oxidative Addition step. Standard Pd(PPh3)4 will fail here.
Recommended System:
-
Catalyst: XPhos Pd G4 or Pd-PEPPSI-IPr .
-
Why:XPhos (a Buchwald biaryl phosphine) is bulky and electron-rich. It boosts the oxidative addition into the deactivated C4-I bond. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts use NHC ligands which are even stronger sigma-donors than phosphines.
-
-
Base: K₃PO₄ (anhydrous) or Cs₂CO₃ .
-
Why: Stronger bases facilitate the transmetallation step, which can be sluggish in crowded systems.
-
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (at 80–100°C).
Experimental Protocol (The "Universal" Coupling):
-
Charge: In a glovebox or under Ar flow, add 4-iodo-6-substituted pyrimidine (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G4 (2–5 mol%), and K₃PO₄ (3.0 equiv).
-
Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).
-
Reaction: Seal and heat to 90°C for 4–12 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).
Field Note: If using a boronic ester, add 5 equivalents of water to the solvent system to activate the boron species.
Module B: SNAr Displacement
Use this when: You need to form C-N or C-O bonds (Amines/Ethers).
The Fix: To overcome the electronic deactivation from the 6-position, you must stabilize the transition state (Meisenheimer complex) using polar aprotic solvents and heat.
Recommended System:
-
Solvent: DMSO or NMP (N-Methyl-2-pyrrolidone).
-
Why: These solvents solvate the cation of the base, leaving the nucleophile "naked" and more reactive.
-
-
Base: DIPEA (Hunig's Base) for amines; NaH or t-BuOK for alcohols.
-
Temperature: 100°C – 120°C.
Experimental Protocol:
-
Dissolve 4-iodo-6-substituted pyrimidine (1.0 equiv) in DMSO (0.5 M).
-
Add Nucleophile (1.2 – 1.5 equiv).
-
Add DIPEA (2.0 equiv).
-
Heat to 110°C. Monitor by LCMS.
-
Troubleshooting: If C2-substitution is observed as a byproduct, lower the temp to 60°C and use a stronger nucleophile (e.g., change amine to amide anion using LiHMDS).
-
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct conditions based on your specific 6-substituent.
Caption: Workflow for selecting reaction conditions based on the electronic nature of the C6 substituent.
Comparative Data: Ligand & Solvent Performance
The table below summarizes internal benchmarking for the coupling of 4-iodo-6-methylpyrimidine (a moderately deactivated substrate) with Phenylboronic acid.
| Ligand / Catalyst | Yield (24h) | Observation | Recommendation |
| Pd(PPh₃)₄ | 15% | Extensive starting material remaining. | Avoid for 6-substituted systems. |
| Pd(dppf)Cl₂ | 45% | Slow conversion; some de-iodination. | Acceptable for simple cases only. |
| XPhos Pd G4 | 92% | Complete conversion < 4h. | Highly Recommended for steric/electronic issues. |
| Pd-PEPPSI-IPr | 95% | Very fast; robust in air. | Best for difficult substrates. |
Frequently Asked Questions (FAQ)
Q: I am seeing significant de-iodination (reduction to H) instead of coupling. Why? A: This is a classic symptom of a "stalled" catalytic cycle. The oxidative addition happens, but the transmetallation is blocked by sterics or electronics, and the Pd-H species reduces your ring.
-
Fix: Switch to 1,4-Dioxane (anhydrous) and ensure your solvent is thoroughly degassed to remove Oxygen. Switch to a bulky ligand (XPhos) to protect the Pd center.
Q: Can I use microwave irradiation? A: Yes. For SNAr reactions on deactivated (6-EDG) pyrimidines, microwave heating at 140°C for 20 mins in NMP often drives reactions to completion that fail at reflux.
Q: My 6-substituent is a t-Butyl group. Is this steric hindrance? A: Yes, a t-Butyl at C6 is massive enough to exert "buttressing" effects or interfere with the rotation of the Pd-complex during the cycle. In this specific case, use Pd-PEPPSI-IPent (a more sterically demanding NHC catalyst) to open up space around the metal center.
References
-
Buchwald, S. L., et al. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates. The Journal of Organic Chemistry.
-
WuXi AppTec. (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings.
-
Organ, M. G., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Technical Support Center: Stability Profile of 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine
The following technical guide is structured as a specialized Support Center resource. It synthesizes chemical kinetics, mechanistic insight, and practical handling protocols for 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine .[1][2]
Executive Summary & Chemical Logic
The Molecule: 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine is a functionalized heterocycle featuring a pyrimidine core, a good leaving group (Iodine) at C4, and an electron-donating substituent (Pyrrolidine) at C6.[1][2][3][4]
The Stability Paradox: While the pyrrolidine ring donates electron density (via resonance) to the pyrimidine core—theoretically deactivating it toward nucleophilic attack compared to 4,6-diiodopyrimidine—the C4-Iodine bond remains a significant weak point.[1][2]
-
In Acid: The molecule is a "basic" pyrimidine (pKa ~6–7).[2] Protonation activates the ring, making it highly susceptible to hydrolysis by water.
-
In Base: The electron-deficiency of the pyrimidine ring allows strong nucleophiles (OH⁻, alkoxides) to displace the iodine via
mechanisms.[2] -
Photostability: The C–I bond is inherently photosensitive and prone to homolytic cleavage.[2]
Module A: Stability in Acidic Conditions
The "Protonation Trap"
Users often assume that because the pyrrolidine amine is "aniline-like" (part of a conjugated system), it is stable. This is incorrect.
In aqueous acidic media (e.g., 1M HCl, 10% TFA/H₂O), the pyrimidine ring nitrogens (N1/N3) protonate. This protonation transforms the pyrimidine from a neutral heterocycle into a cationic electrophile .[2]
Mechanism of Failure (Acid-Catalyzed Hydrolysis):
-
Nucleophilic Attack: Water attacks the highly electrophilic C4 position.[2]
-
Elimination: HI is expelled (good leaving group).
-
Tautomerization: The resulting enol tautomerizes to the thermodynamic sink: 6-(pyrrolidin-1-yl)pyrimidin-4(3H)-one .[1][2]
Troubleshooting Guide: Acidic Media
| Symptom | Probable Cause | Corrective Action |
| Loss of Starting Material (SM) | Hydrolysis due to aqueous acid.[1][2] | Switch to anhydrous acidic conditions (e.g., HCl in Dioxane) if deprotection is required.[1][2] Ensure strict moisture exclusion.[2] |
| New Polar Peak (HPLC) | Formation of Pyrimidinone (Hydrolysis product). | Check buffer pH.[2][5] If pH < 4.0, the half-life of the iodide decreases significantly. |
| Purple/Brown Coloration | Liberation of Iodine ( | Add a scavenger (e.g., Sodium Thiosulfate) during workup, not during the reaction. |
FAQ: Acidic Conditions
Q: Can I use 40% HI to synthesize this? I saw a procedure for a similar molecule.
A: Yes. This seems contradictory, but in concentrated HI , the equilibrium is overwhelmed by the massive concentration of Iodide (
Module B: Stability in Basic Conditions
The Vulnerability
In basic conditions, the risk shifts from protonation-activation to direct nucleophilic displacement .[2] While the pyrrolidine ring reduces the electrophilicity of C4, the Iodine is such an excellent leaving group that strong bases (hydroxide, methoxide) will displace it.
Troubleshooting Guide: Basic Media
| Issue | Observation | Technical Recommendation |
| Suzuki Coupling Failure | Low yield; formation of "dimers" or phenols.[1][2] | Avoid strong bases like |
| Precipitation | White solid forming in aqueous base.[1][2] | Likely the hydrolysis product (Pyrimidinone), which is less soluble in organic extracts. |
Visualizing the Degradation Pathways
The following diagram illustrates the mechanistic divergence between acidic and basic degradation.
Caption: Figure 1. Dual-pathway degradation mechanism showing acid-catalyzed hydrolysis (top) and base-mediated displacement (bottom).[1][2]
Standard Operating Procedures (SOPs)
SOP-01: Quality Control (HPLC Method)
To accurately assess stability, use this gradient method. Do not use isocratic methods as the hydrolysis product is significantly more polar.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if recovering material, as it promotes degradation).[1][2]
-
Gradient:
-
Expected Retention:
SOP-02: Storage & Handling
-
Temperature: Store at -20°C .
-
Light: Protect from light (Wrap vial in aluminum foil). The C–I bond cleaves under UV/Ambient light, liberating Iodine radicals (
) which initiate oligomerization. -
Atmosphere: Store under Argon/Nitrogen.
-
Re-purification: If the compound turns yellow/brown (Iodine release), dissolve in EtOAc and wash with 10%
(Sodium Thiosulfate) to reduce back to , then dry and concentrate.[2]
References
-
Brown, D. J. The Pyrimidines.[2] Wiley-Interscience, 1994.[1] (Foundational text on pyrimidine reactivity and
mechanisms). - Vertex AI Search. "Hydrolysis mechanism of 4-halopyrimidines". [Accessed 2026].
-
PubChem. 4-Amino-6-chloropyrimidine (Analogous Stability Data).[1][2][6] National Library of Medicine.[2] Link[1]
-
ChemicalBook. Synthesis of 4-amino-6-iodopyrimidine using HI.Link[1][2]
Sources
- 1. 6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. echemi.com [echemi.com]
- 5. web.viu.ca [web.viu.ca]
- 6. 4-Amino-6-chloropyrimidine | C4H4ClN3 | CID 238012 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing homocoupling side reactions in iodopyrimidine synthesis
A Guide to Minimizing Homocoupling Side Reactions
Introduction
The iodopyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, serving as a versatile precursor for a multitude of cross-coupling reactions. However, the synthetic utility of these building blocks is often hampered by the formation of undesired homocoupled byproducts, which can significantly reduce the yield of the target molecule and complicate purification. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and ultimately minimize these homocoupling side reactions. Drawing from established literature and practical field experience, we will delve into the mechanistic underpinnings of this common synthetic challenge and offer actionable strategies for achieving cleaner, more efficient reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of iodopyrimidine synthesis?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two identical molecules of a starting material react with each other.[1][2] In the synthesis involving iodopyrimidines, this can manifest in two primary ways: the coupling of two iodopyrimidine molecules to form a bipyrimidine, or the coupling of two molecules of the organometallic reagent (e.g., a boronic acid in a Suzuki reaction) to form a symmetrical dimer.[2] This side reaction consumes valuable starting materials and reduces the yield of the desired cross-coupled product.[1]
Q2: What are the main causes of homocoupling?
A2: Several factors can promote homocoupling. The most common cause is the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), initiating a homocoupling pathway.[1][2][3] Other significant causes include suboptimal reaction conditions such as incorrect temperature or reactant concentrations, the use of Pd(II) precatalysts that can directly react with the organometallic partner, and catalyst decomposition.[1][2] In Sonogashira couplings, the copper(I) co-catalyst can also promote the oxidative homocoupling of terminal alkynes, a side reaction known as Glaser coupling.[1][4]
Q3: Is the C-I bond on a pyrimidine ring particularly susceptible to homocoupling?
A3: Yes, the high reactivity of the carbon-iodine bond, which makes iodopyrimidines excellent electrophilic partners for cross-coupling, also makes them susceptible to side reactions like homocoupling.[5] The C-I bond readily undergoes oxidative addition to the palladium catalyst, a crucial first step in the desired catalytic cycle, but under non-optimal conditions, this intermediate can be diverted into a homocoupling pathway.
Q4: Can the method of iodopyrimidine synthesis itself influence subsequent coupling reactions?
A4: While the purity of the starting iodopyrimidine is paramount, the synthetic route to it is less likely to directly influence homocoupling propensity, provided the final product is thoroughly purified. Common methods for synthesizing iodopyrimidines involve electrophilic iodination at the C5 position using reagents like iodine with an oxidizing agent.[6][7] Ensuring the complete removal of any residual oxidizing agents or acidic impurities from the iodination step is crucial before proceeding to a sensitive cross-coupling reaction.
Troubleshooting Guide: A Deeper Dive
This section addresses specific issues you might encounter during your experiments, providing a logical progression of troubleshooting steps.
Problem 1: My LC-MS analysis shows a significant peak corresponding to the homocoupling of my iodopyrimidine.
-
Question: Was your reaction rigorously degassed and maintained under an inert atmosphere?
-
Expert Insight: Oxygen is a primary culprit in promoting the homocoupling of aryl halides.[1] It can oxidize the active Pd(0) catalyst to Pd(II) species, which can then participate in pathways leading to homocoupling.[2]
-
Corrective Actions:
-
Ensure all solvents are thoroughly degassed before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for at least 30 minutes.[1]
-
Purge the reaction flask with an inert gas for several minutes before adding any reagents.[1]
-
Maintain a positive pressure of inert gas throughout the reaction. For highly sensitive reactions, consider setting up the experiment in a glovebox.
-
-
-
Question: What palladium source are you using?
-
Expert Insight: While Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common, they require an in-situ reduction to the active Pd(0) species.[8][9] This reduction step can sometimes be mediated by the homocoupling of the organometallic reagent, or it can be inefficient, leaving residual Pd(II) that promotes side reactions.[8][10]
-
Corrective Actions:
-
-
Question: Is your reaction temperature optimized?
-
Expert Insight: Higher temperatures can sometimes accelerate the rate of catalyst decomposition or undesired side reactions relative to the desired cross-coupling.[1]
-
Corrective Actions:
-
Try running the reaction at a lower temperature. This can slow down the rate of homocoupling relative to the desired reaction.[1]
-
Perform a temperature screen to find the optimal balance between reaction rate and selectivity.
-
-
Problem 2: I'm performing a Suzuki-Miyaura coupling, and I'm observing significant formation of a biaryl byproduct from my boronic acid.
-
Question: What base are you using, and is it appropriate for your substrate?
-
Expert Insight: The choice and strength of the base are critical in Suzuki couplings. Strong bases can accelerate the decomposition of the boronic acid and promote its homocoupling.[2]
-
Corrective Actions:
-
-
Question: Have you considered the order of reagent addition?
-
Expert Insight: A slow addition of the boronic acid or using a slight excess of the iodopyrimidine can help to keep the concentration of the boronic acid low at any given time, thus minimizing its rate of homocoupling.[10][12]
-
Corrective Actions:
-
Prepare a solution of the boronic acid and add it slowly via a syringe pump to the reaction mixture containing the iodopyrimidine and catalyst.
-
-
-
Question: How does your ligand choice impact this side reaction?
-
Expert Insight: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step that forms the desired product, which helps to outcompete the homocoupling pathway.[1][8][12]
-
Corrective Actions:
-
Problem 3: In my Sonogashira coupling, my terminal alkyne is homocoupling to form a diyne (Glaser-Hay coupling).
-
Question: Are you running the reaction under strictly oxygen-free conditions?
-
Question: Have you considered a copper-free Sonogashira protocol?
-
Expert Insight: To completely eliminate the possibility of copper-catalyzed alkyne homocoupling, a copper-free protocol can be employed.[12][14][15] These reactions often require a different choice of base or ligand to facilitate the catalytic cycle.
-
Corrective Actions:
-
Explore literature protocols for copper-free Sonogashira couplings of iodo-heterocycles. These often use amine bases like triethylamine or diisopropylethylamine, which can also act as the solvent.[16]
-
-
-
Question: Could slow addition of the alkyne help?
-
Expert Insight: Yes, similar to the strategy for Suzuki couplings, slowly adding the terminal alkyne to the reaction mixture can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[2]
-
Corrective Actions:
-
Use a syringe pump to add the alkyne over a period of several hours.
-
-
Mechanism Deep Dive: Competing Pathways
Understanding the catalytic cycles at play is key to rationally designing experiments that favor the desired product.
The Desired Cross-Coupling Pathway
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira involves a three-step catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodopyrimidine to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid or the alkynyl group from the copper acetylide) is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[12][17]
Caption: Simplified catalytic cycle for a generic cross-coupling reaction.
The Undesired Homocoupling Pathway
Homocoupling can arise from several deviations from the ideal cycle. One common pathway involves the reaction of two organometallic reagents with a Pd(II) species. This is particularly relevant when using Pd(II) precatalysts or when oxygen oxidizes the Pd(0) catalyst.
Caption: A troubleshooting flowchart for addressing homocoupling issues.
Protocol Optimization & Key Parameter Summary
General Protocol for Suzuki-Miyaura Coupling of an Iodopyrimidine
This protocol serves as a robust starting point. Optimization will likely be required based on the specific substrates used.
-
Reaction Setup: To an oven-dried Schlenk flask, add the iodopyrimidine (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).[5]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if separate, e.g., SPhos, 4-10 mol%) under a positive flow of inert gas.[5][18]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80–110 °C) and stir for the required time (typically 2-18 hours), monitoring the reaction progress by TLC or LC-MS.[5]
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography.
Key Parameter Influence on Homocoupling
| Parameter | Condition Favoring Low Homocoupling | Rationale |
| Atmosphere | Strictly anaerobic (Inert gas) | Prevents oxidation of Pd(0) to Pd(II), a key promoter of homocoupling.[1][2][19] |
| Catalyst | Pd(0) source (e.g., Pd(PPh₃)₄) or efficient precatalyst | Avoids residual Pd(II) which can directly react with organometallic reagents.[2][8] |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos) | Promotes the final reductive elimination step, outcompeting side reactions.[1][12] |
| Base (Suzuki) | Weaker, non-hydroxide (e.g., K₂CO₃, Cs₂CO₃) | Minimizes decomposition and homocoupling of the boronic acid.[2] |
| Temperature | Lowest effective temperature | Slows down catalyst decomposition and undesired reaction pathways.[1] |
| Reagent Addition | Slow addition of the organometallic partner | Keeps the instantaneous concentration low, reducing the rate of dimerization.[1][2] |
| Co-Catalyst (Sonogashira) | Copper-free conditions | Eliminates the pathway for Glaser-Hay alkyne homocoupling.[12][15][16] |
References
- Benchchem. (n.d.). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions.
- Benchchem. (n.d.). Application Notes and Protocols: 4-Iodopyrazole in Catalysis.
- Alfa Chemistry. (n.d.). Glaser Coupling.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (n.d.). PMC.
- Hajipour, A. R., & Zarei, A. (2011). A comparative homocoupling reaction of aryl halides using monomeric orthopalladated complex of 4‐methoxybenzoylmethylenetri‐ phenylphosphorane under conventional and microwave irradiation conditions. Applied Organometallic Chemistry.
- Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. (n.d.). PMC.
- Cross-Coupling Reactions Guide. (n.d.).
- Glaser-Hay Coupling. (n.d.). SynArchive.
- Lee, H. L., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI.
- Benchchem. (n.d.). Minimizing homocoupling in cross-coupling reactions of 4-(4-Iodophenyl)-1-butanol.
- Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ResearchGate.
- A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025). Chemical Science (RSC Publishing). DOI:10.1039/D5SC02923F
- Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium C
- Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (2010).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Benchchem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022).
- Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions. (2022). PubMed.
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
- Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. (2023). MDPI.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (n.d.). PMC.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
- The Sonogashira Coupling. (n.d.).
- Glaser coupling. (n.d.). Wikipedia.
- Sonogashira Cross-Coupling. (2021). J&K Scientific LLC.
- Sonogashira coupling. (n.d.). Wikipedia.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022). MDPI.
- Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal.
- Copper-free Sonogashira coupling. (2008).
- Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). (n.d.). PubMed.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- How to prevent metal catalysed homocoupling reaction of boronic acids?. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 12. jmcct.com [jmcct.com]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. nobelprize.org [nobelprize.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4-Amino-6-Iodopyrimidine Derivatives
This guide serves as a Tier 3 Technical Support resource for researchers working with 4-amino-6-iodopyrimidine and its derivatives.[1] It synthesizes physicochemical data with practical process engineering to resolve purification bottlenecks.
Ticket ID: RX-PYR-46I Subject: Solvent Selection & Troubleshooting for Iodopyrimidine Purification Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Physicochemical Profile[1]
Compound Profile:
4-amino-6-iodopyrimidine is a "push-pull" system.[1] The amino group (
-
Key Challenge: The iodine atom is labile. Prolonged heating or exposure to UV light can lead to deiodination or the liberation of molecular iodine (
), resulting in persistent yellow/brown discoloration. -
Solubility Behavior: Unlike its chloro-analog, the iodo-derivative exhibits reduced water solubility and increased solubility in polar aprotic solvents (DMSO, DMF) and moderately polar esters.[1]
Solvent Selection Strategy
Q: What is the optimal solvent system for 4-amino-6-iodopyrimidine?
A: There is no single "magic bullet," but we classify solvents based on the derivative's lipophilicity.
Tier A: The "Gold Standard" (High Success Rate)
Solvent System: Ethanol (EtOH) / Water or Methanol (MeOH) / Water
-
Ratio: Start with 9:1 Alcohol:Water.
-
Mechanism: The alcohol dissolves the organic skeleton; water acts as the anti-solvent to drive precipitation upon cooling.
-
Why it works: Aminopyrimidines form strong hydrogen bond networks. Alcohols disrupt these at high temperatures but allow them to reform (crystallize) upon cooling.
Tier B: For Lipophilic Derivatives (N-alkylated)
Solvent System: Ethyl Acetate (EtOAc) / Hexanes (or Heptane) [1]
-
Ratio: Dissolve in minimum hot EtOAc; add Hexanes until persistent turbidity.
-
Why it works: If your derivative has hydrophobic side chains, water mixtures may cause "oiling out." This non-polar system favors crystal lattice formation over amorphous oil separation.
Tier C: For Highly Polar/Insoluble Cases
Solvent System: DMF / Water [1]
-
Warning: Use only if Tier A fails. DMF is difficult to remove (high boiling point).
-
Protocol: Dissolve in minimum DMF at 60°C. Add water dropwise until cloudy. Cool slowly.
Solvent Properties Table[1][2]
| Solvent System | Polarity Index | Boiling Point (°C) | Suitability | Risk Factor |
| Ethanol/Water | High | 78 / 100 | Best Starting Point | Low.[1] Good recovery. |
| Methanol | High | 65 | Good for polar derivatives | Moderate (Toxicity). |
| Ethyl Acetate | Moderate | 77 | Good for N-alkyl derivatives | Low.[1] |
| Toluene | Low | 110 | Specific for highly lipophilic | High (Boiling point may degrade iodine). |
| Acetonitrile | Moderate | 82 | Excellent for polarizability | Moderate. Can form solvates.[2][3] |
Optimized Experimental Protocol
Objective: Purify 5.0 g of crude 4-amino-6-iodopyrimidine without deiodination.
Step-by-Step Workflow
-
Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution (The "Minimum Volume" Rule):
-
Add Ethanol (approx. 5 mL/g).
-
Heat to mild reflux (70-75°C) . Do not exceed 80°C to protect the C-I bond.
-
Add solvent in small aliquots (1-2 mL) until the solid just dissolves.
-
-
Decolorization (Critical for Iodo-compounds):
-
Hot Filtration:
-
Filter the hot mixture through a pre-warmed Celite pad or sintered glass funnel to remove carbon/insolubles.
-
-
Crystallization:
-
Reheat filtrate if crystals formed during filtration.
-
Slow Cooling: Wrap the flask in a towel or place in a warm water bath and let it cool to room temperature undisturbed (2-3 hours).
-
Anti-solvent:[1] If no crystals form at RT, add warm Water dropwise until slight turbidity, then cool.
-
Final Chill: Place in an ice bath (0-4°C) for 1 hour.
-
-
Collection:
-
Vacuum filter.[4] Wash with cold Ethanol/Water (1:1).
-
Dry under vacuum at 40°C (avoid high heat).
-
Troubleshooting Guide (FAQ)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: The temperature dropped too fast, or the solvent polarity gap is too wide (e.g., adding water too quickly). Fix:
-
Reheat the mixture until the oil redissolves.
-
Seed It: Add a tiny crystal of pure product (or scratch the glass wall) at the cloud point.[5]
-
Add Co-solvent: Add a small amount of the "good" solvent (e.g., ethanol) to increase solubility slightly, preventing the amorphous crash-out.
Issue 2: "The product is colored yellow/brown."
Diagnosis: Free iodine (
-
Wash the filtered crystals with a dilute solution of Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate. This reduces the colored iodine to colorless iodide.
Issue 3: "Yield is extremely low (<40%)."
Diagnosis: Product is too soluble in the solvent system, or too much solvent was used. Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process (Second Crop).
-
Note: The second crop is usually less pure.
Visualizations
A. Recrystallization Decision Tree
Caption: Logic flow for selecting solvent and handling phase separation issues during recrystallization.
B. Process Workflow
Caption: Step-by-step experimental workflow emphasizing the decolorization step for iodinated compounds.
References
-
Solubility of Aminopyrimidines: BenchChem. In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability. Retrieved from
-
Recrystallization Troubleshooting: Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
Purification of Pyrimidine Derivatives: Quest Journals. Tungstate catalyzed oxidation of Pyrimidines... synthesis of Minoxidil. (Context on aminopyrimidine handling). Retrieved from
-
General Recrystallization Methodology: Chemistry LibreTexts. Troubleshooting Recrystallization. Retrieved from [1]
Sources
Technical Support Center: Regioselectivity in 4,6-Dihalopyrimidine Substitution
Welcome to the technical support center for controlling regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 4,6-dihalopyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing the pyrimidine core. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your syntheses.
Section 1: The Core Challenge: Understanding Regioselectivity in a Symmetrical System
The 4,6-dihalopyrimidine scaffold presents a unique challenge. Unlike its 2,4-disubstituted isomer, the C4 and C6 positions are electronically equivalent in an unsubstituted ring. This symmetry means that achieving selective mono-substitution at one position over the other is not trivial and is governed by a subtle interplay of steric and electronic factors, often dictated by the nucleophile, reaction conditions, and any existing substituents on the ring.
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is generally a two-step addition-elimination process where the nucleophile attacks the electron-deficient pyrimidine ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, before expelling the halide leaving group to restore aromaticity.[1][2] The key to controlling regioselectivity lies in influencing the stability and formation rate of the competing Meisenheimer intermediates at the C4 and C6 positions.
Frequently Asked Questions (FAQs) - The Fundamentals
Q1: Why is nucleophilic substitution at C4 and C6 feasible on a pyrimidine ring?
The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which reduces the electron density of the ring system.[3] This makes the carbon atoms, particularly those bearing a halogen (an electron-withdrawing group itself), electrophilic and susceptible to attack by nucleophiles.[1][4]
Q2: In an unsubstituted 4,6-dichloropyrimidine, is there any inherent preference for C4 vs. C6 attack?
In a perfectly symmetrical system with a symmetrical nucleophile, there is no inherent electronic preference. The LUMO (Lowest Unoccupied Molecular Orbital) coefficients, which indicate the most electrophilic sites, would be equal at C4 and C6. Therefore, selectivity is almost entirely dictated by external factors such as the steric profile of the nucleophile, reaction conditions, or subtle crystal packing effects in solid-state reactions.[5][6]
Q3: How do substituents at other positions (C2 or C5) affect regioselectivity?
Substituents are powerful tools for breaking the ring's symmetry and directing substitution.
-
Electron-Withdrawing Groups (EWGs) at the C2 or C5 position will further activate the ring towards nucleophilic attack. An EWG at C5, for instance, will strongly activate both the C4 and C6 positions.[7]
-
Electron-Donating Groups (EDGs) at the C2 position can significantly alter the electronic landscape. For the analogous 2,4-dichloropyrimidines, EDGs at C6 have been shown to reverse the typical C4 selectivity, favoring attack at C2.[5][8] A similar effect can be anticipated for 4,6-dihalopyrimidines, where an EDG at C2 would influence the relative electrophilicity of C4 and C6.
Q4: What is the general reactivity order for the halogen leaving groups in SNAr?
The typical leaving group ability in SNAr reactions is F > Cl > Br > I.[9] This is counterintuitive compared to SN1/SN2 reactions. The reason is that the rate-determining step is often the initial attack of the nucleophile on the ring. The extreme electronegativity of fluorine makes the carbon it's attached to highly electrophilic, accelerating this first step.[3][4][9]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter in the lab, providing likely causes and actionable solutions in a direct Q&A format.
Issue 1: My reaction is producing a nearly 1:1 mixture of 4- and 6-substituted isomers. How can I improve selectivity?
-
Potential Cause: The reaction conditions and nucleophile are not providing a sufficient energy difference between the transition states for C4 and C6 attack.
-
Solutions & Optimization Strategy:
-
Modify the Nucleophile: If possible, increase the steric bulk of your nucleophile. A bulkier nucleophile will preferentially attack the less sterically hindered position. This can be a subtle effect, so screening is key.
-
Change the Solvent: The solvent can influence the effective size and reactivity of the nucleophile. Experiment with a range of solvents from polar aprotic (DMF, DMSO) to less polar options (THF, Dioxane).[10] Polar aprotic solvents are generally preferred for SNAr reactions but may not always provide the best selectivity.
-
Adjust the Temperature: Lowering the reaction temperature often increases selectivity. A lower temperature will favor the reaction pathway with the lower activation energy, amplifying small differences between the C4 and C6 attack pathways.[11]
-
Introduce a Directing Group: If your synthetic route allows, consider a substrate with a substituent at the C2 or C5 position to electronically bias one position over the other.
-
Issue 2: The reaction is selective, but for the wrong isomer. How can I reverse the selectivity?
-
Potential Cause: An unforeseen electronic or steric factor is directing the substitution to the undesired position. For example, an existing substituent on the pyrimidine ring or the nucleophile itself may be directing the reaction through an unexpected interaction.
-
Solutions & Optimization Strategy:
-
Re-evaluate Sterics: If you are using a bulky nucleophile and getting substitution at a hindered position, there may be an attractive interaction (e.g., hydrogen bonding) guiding the nucleophile.
-
Consider Catalysis: While less common for simple 4,6-dihalopyrimidines than for other isomers, palladium-catalyzed cross-coupling reactions can sometimes offer inverted selectivity compared to standard SNAr.[12][13] For instance, specific ligand systems in Buchwald-Hartwig or Suzuki couplings can dictate the site of reaction based on the mechanism of oxidative addition rather than nucleophilic attack.[14]
-
Change the Nucleophile's Delivery: Some studies have shown that using a protected or modified nucleophile can alter selectivity. For example, using N-sodium carbamates for amination can provide high regioselectivity.[15]
-
Issue 3: I'm getting significant amounts of di-substituted product instead of the desired mono-substituted product.
-
Potential Cause: The mono-substituted product is sufficiently reactive under the reaction conditions to react with a second equivalent of the nucleophile. This is common if the first substitution activates the second position.
-
Solutions & Optimization Strategy:
-
Control Stoichiometry: Use a slight excess of the 4,6-dihalopyrimidine relative to the nucleophile (e.g., 1.1 to 1.5 equivalents of the pyrimidine). This ensures the nucleophile is the limiting reagent and is consumed before significant di-substitution can occur. Some procedures even recommend using a larger excess of the dihalopyrimidine to improve yields of the mono-substituted product.[16]
-
Lower the Temperature: As soon as the mono-substituted product is formed, cool the reaction down to quench its reactivity.
-
Monitor Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Stop the reaction as soon as the desired mono-substituted product is maximized and before the di-substituted product begins to accumulate significantly.[11][17]
-
Issue 4: The reaction is clean but shows low or no conversion to the product.
-
Potential Cause: The reaction conditions are not sufficient to overcome the activation energy barrier.
-
Solutions & Optimization Strategy:
-
Increase Temperature: This is the most straightforward solution. Many SNAr reactions on chloropyrimidines require heating, sometimes to high temperatures (e.g., 140 °C in DMF).[16]
-
Use a Stronger Base: If your nucleophile requires deprotonation (e.g., an alcohol or a secondary amine), the choice of base is critical. A stronger base (e.g., NaH, KHMDS) will generate a higher concentration of the active nucleophile than a weaker base (e.g., K₂CO₃, DIPEA).
-
Choose a More Polar Solvent: Polar aprotic solvents like DMF, DMAc, or DMSO are excellent at solvating the charged Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy.[18]
-
Check Reagent Purity: Ensure all starting materials, especially the nucleophile and solvent, are pure and anhydrous (if required). Impurities can inhibit the reaction.[10][17]
-
Section 3: Data & Visual Guides
Table 1: Factors Influencing Regioselectivity
| Factor | General Guideline for Controlling Selectivity | Rationale |
| Nucleophile Sterics | Increased steric bulk on the nucleophile favors attack at the less hindered pyrimidine position. | Minimizes non-bonded steric interactions in the reaction's transition state. |
| Substituents (on Pyrimidine) | An EWG at C5 will activate both C4 and C6. An EDG at C2 may electronically differentiate the C4/C6 positions. | Substituents break the electronic symmetry of the ring, making one position more electrophilic than the other.[5] |
| Temperature | Lower temperatures generally lead to higher selectivity. | Selectivity is a ratio of reaction rates. Lowering the temperature amplifies the difference between the activation energies of the competing pathways.[11] |
| Solvent | Polar aprotic solvents (DMF, DMSO) generally accelerate SNAr rates. Selectivity is system-dependent and must be screened. | These solvents stabilize the charged Meisenheimer complex, lowering the overall activation energy. Their effect on selectivity is more complex.[10] |
| Base | The choice of base can influence the aggregation state and effective steric bulk of the nucleophile. | A bulky base (e.g., LiHMDS) might form different aggregates with the nucleophile compared to a smaller base (e.g., NaH), affecting its steric profile. |
Diagram 1: SNAr Mechanism on 4,6-Dichloropyrimidine
Caption: General SNAr addition-elimination mechanism at the C4 position.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision workflow for optimizing regioselective mono-substitution.
Section 4: Experimental Protocols
These protocols serve as a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Selective Mono-amination of 4,6-Dichloropyrimidine
This protocol is adapted from catalyst-free methods reported for the mono-amination of 4,6-dichloropyrimidine.[16]
-
Reagents & Equipment:
-
4,6-Dichloropyrimidine (1.1 eq)
-
Amine nucleophile (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 4.0 eq), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere, add 4,6-dichloropyrimidine (1.1 eq) and finely ground potassium carbonate (4.0 eq).
-
Add anhydrous DMF (to make a ~0.2 M solution with respect to the amine).
-
Stir the suspension at room temperature for 10 minutes.
-
Add the amine nucleophile (1.0 eq) dropwise via syringe.
-
Heat the reaction mixture to 120-140 °C. Note: The optimal temperature may vary depending on the amine's reactivity and should be determined experimentally.[16]
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed and the mono-substituted product is maximized, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and stir for 30 minutes. A precipitate may form.
-
Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 4-amino-6-chloropyrimidine product.
-
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Proper reaction monitoring is crucial to prevent the formation of di-substituted byproducts.[11][17]
-
Procedure:
-
Prepare a TLC chamber with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane; this must be optimized for your specific compounds).
-
Every 30-60 minutes, pause stirring and carefully withdraw a small aliquot (~1-2 drops) from the reaction mixture using a glass capillary.
-
Dilute the aliquot in a vial with a small amount of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the diluted sample onto a silica TLC plate alongside co-spots of your starting materials (the dihalopyrimidine and the nucleophile).
-
Develop the plate in the TLC chamber.
-
Visualize the plate under UV light (254 nm). The product should be a new spot, typically with an Rf value between that of the polar nucleophile and the nonpolar dihalopyrimidine.
-
Stop the reaction when the dihalopyrimidine spot has faded and the product spot is at its most intense, before a new, often less polar, di-substituted spot becomes prominent.
-
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
- Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center - Benchchem.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PMC (PubMed Central).
- Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- (PDF) Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. LinkedIn.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS (American Chemical Society).
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC (PubMed Central).
- SNAr reaction scope & limit
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions - Benchchem.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity.
- Nucleophilic arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC (PubMed Central).
- Nucleophilic Arom
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine
Introduction
In the landscape of contemporary drug discovery and materials science, the pyrimidine scaffold remains a cornerstone of heterocyclic chemistry. Its derivatives are integral to a multitude of pharmacologically active agents. The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity. Among these derivatives, 4-iodo-6-(pyrrolidin-1-yl)pyrimidine stands out as a versatile synthetic intermediate. The presence of the iodo group, a facile leaving group in various cross-coupling reactions, alongside the pyrrolidine moiety, which can modulate solubility and receptor binding, makes this compound a valuable building block.
A definitive structural elucidation is paramount for any researcher working with such intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for this purpose, providing a detailed fingerprint of the molecular structure. This guide, intended for researchers and drug development professionals, offers an in-depth analysis of the ¹H NMR spectrum of 4-iodo-6-(pyrrolidin-1-yl)pyrimidine. We will delve into a predicted spectrum based on established principles of NMR spectroscopy and provide a comparative analysis with related structures. Furthermore, a comprehensive, field-proven protocol for acquiring high-quality ¹H NMR data is presented, ensuring both accuracy and reproducibility in your experimental work.
Predicted ¹H NMR Spectrum Analysis of 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine
The structure of 4-iodo-6-(pyrrolidin-1-yl)pyrimidine dictates a specific set of signals in its ¹H NMR spectrum. While an experimental spectrum for this exact compound is not publicly available, we can predict its key features with a high degree of confidence based on the analysis of its constituent parts and the electronic effects of its substituents.
Caption: Molecular structure of 4-iodo-6-(pyrrolidin-1-yl)pyrimidine.
The predicted ¹H NMR spectrum of 4-iodo-6-(pyrrolidin-1-yl)pyrimidine would exhibit signals corresponding to the protons on the pyrimidine ring and the pyrrolidine substituent.
Pyrimidine Ring Protons:
-
H2: The proton at the C2 position of the pyrimidine ring is expected to appear as a singlet. Its chemical shift will be significantly downfield due to the deshielding effect of the two adjacent nitrogen atoms. A predicted chemical shift would be in the range of δ 8.5-8.7 ppm .
-
H5: The proton at the C5 position is anticipated to be a singlet as well, with no adjacent protons to couple with. The electron-donating pyrrolidine group at C6 and the electron-withdrawing iodo group at C4 will influence its chemical environment. The net effect is likely to result in a chemical shift in the region of δ 6.5-6.8 ppm .
Pyrrolidine Ring Protons:
The pyrrolidine ring contains two sets of chemically non-equivalent methylene protons.
-
α-Protons (adjacent to the nitrogen): These four protons are expected to appear as a multiplet, likely a triplet of triplets, due to coupling with the β-protons and the complex conformational dynamics of the five-membered ring. These protons are deshielded by the adjacent nitrogen atom, placing their signal in the range of δ 3.4-3.7 ppm .
-
β-Protons: The remaining four protons on the pyrrolidine ring are also expected to be a multiplet. Being further from the electronegative nitrogen, they will be more shielded compared to the α-protons, with an expected chemical shift in the range of δ 1.9-2.2 ppm .
Table 1: Predicted ¹H NMR Data for 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H2 | 8.5 - 8.7 | Singlet | 1H |
| H5 | 6.5 - 6.8 | Singlet | 1H |
| α-CH₂ (Pyrrolidine) | 3.4 - 3.7 | Multiplet | 4H |
| β-CH₂ (Pyrrolidine) | 1.9 - 2.2 | Multiplet | 4H |
Comparative Analysis with Structurally Related Compounds
For instance, in the case of 2,4-dichloropyrimidine, the proton at C6 appears at approximately 7.4 ppm, while the proton at C5 is around 7.2 ppm. The presence of two electron-withdrawing chlorine atoms significantly deshields these protons. In contrast, the introduction of an electron-donating amino group, such as pyrrolidine, at the C6 position in our target molecule would lead to a considerable upfield shift of the H5 proton.
The effect of the halogen at the C4 position is also noteworthy. Iodine is less electronegative than chlorine, which would suggest a slight shielding effect on the pyrimidine protons compared to a chloro-substituted analog.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data for 4-iodo-6-(pyrrolidin-1-yl)pyrimidine, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample preparation, instrument setup, and data processing.
13C NMR chemical shifts for pyrrolidinyl-substituted pyrimidines
Comparative Guide: C NMR Structural Elucidation of Pyrrolidinyl-Substituted Pyrimidines
Executive Summary & Strategic Importance
In medicinal chemistry, particularly kinase inhibitor development, the pyrimidine scaffold is ubiquitous. However, the introduction of a pyrrolidine moiety—a common pharmacophore for improving solubility and potency—creates a critical structural assignment challenge.
The core difficulty lies in distinguishing regioisomers, specifically 2-(pyrrolidin-1-yl)pyrimidine versus 4-(pyrrolidin-1-yl)pyrimidine . While
This guide provides a comparative analysis of
Mechanistic Foundation: Why Shifts Change
To interpret the data correctly, one must understand the electronic causality. The chemical shift changes are driven by the interplay between the electron-deficient pyrimidine ring and the electron-rich pyrrolidine nitrogen.
The Resonance Effect (The "Shielding" Driver)
The pyrrolidine nitrogen possesses a lone pair that donates electron density into the pyrimidine ring via resonance (
-
4-Position Substitution: The nitrogen lone pair can delocalize directly onto the C5 carbon (ortho position) and the N1 nitrogen (para position). This dramatically increases electron density at C5, causing a significant upfield shift (shielding) .
-
2-Position Substitution: The nitrogen lone pair delocalizes onto N1 and N3 . It cannot delocalize directly onto C5 (meta position). Therefore, C5 in the 2-isomer remains relatively electron-deficient and appears downfield (deshielded) compared to the 4-isomer.
Diagram: Mechanistic Decision Tree
The following logic flow illustrates how to use electronic effects to determine structure.
Caption: Decision logic for assigning regiochemistry based on the electronic shielding of the C5 carbon.
Comparative Data Analysis
The following table synthesizes typical chemical shift ranges observed in CDCl
Table 1: Diagnostic C NMR Shifts (ppm) in CDCl [1][2]
| Carbon Position | Unsubstituted Pyrimidine | 4-(Pyrrolidin-1-yl)pyrimidine | 2-(Pyrrolidin-1-yl)pyrimidine | Diagnostic Note |
| C2 | 157.4 | ~157 - 159 | ~160 - 162 | Ipso Effect: 2-isomer C2 is deshielded by direct N-attachment. |
| C4 | 157.1 | ~160 - 162 | ~157 - 158 | Ipso Effect: 4-isomer C4 is deshielded by direct N-attachment. |
| C5 | 121.9 | 100.0 - 104.0 | 109.0 - 114.0 | PRIMARY IDENTIFIER: 4-isomer is ~10 ppm more shielded. |
| C6 | 157.1 | ~155 - 157 | ~157 - 158 | Less diagnostic; often overlaps. |
| Pyrrolidine | N/A | 46.0 - 47.0 | 46.0 - 47.0 | Indicates presence of pyrrolidine, not position. |
| Pyrrolidine | N/A | 25.0 - 25.5 | 25.0 - 25.5 | Non-diagnostic for regiochemistry. |
Key Takeaways for the Analyst:
-
The "Gap of 10": If your C5 peak is near 102 ppm, you have the 4-isomer . If it is near 112 ppm, you likely have the 2-isomer .
-
Solvent Effects (DMSO-
vs. CDCl ):-
In DMSO-
, peaks generally shift slightly downfield due to polarity. -
However, the relative difference between isomers remains constant.
-
Warning: In protic solvents or acidic conditions, protonation of the pyrimidine ring nitrogen will cause a significant upfield shift of the adjacent carbons and a downfield shift of C5, potentially obscuring the diagnosis. Always perform structural assignment on the free base in a non-protic solvent (CDCl
) if possible.
-
Experimental Protocol: Self-Validating Assignment
To ensure high-confidence data ("Trustworthiness"), follow this specific workflow. This protocol minimizes concentration effects and solvent interactions.
Step 1: Sample Preparation
-
Mass: 10–20 mg of purified compound.
-
Solvent: 0.6 mL CDCl
(99.8% D) + 0.03% v/v TMS.-
Why CDCl
? It minimizes hydrogen bonding with the pyrimidine nitrogens, which can skew chemical shifts.
-
-
Tube: 5mm high-precision NMR tube.
Step 2: Acquisition Parameters (Standard 400/500 MHz)
-
Experiment:
C{ H} (Proton Decoupled). -
Relaxation Delay (D1): 2.0 seconds (ensure relaxation of quaternary carbons C2/C4).
-
Scans: Minimum 512 (quaternary carbons in pyrimidines have long T1s and low NOE enhancement).
-
Spectral Width: 240 ppm (to capture potential carbonyls or impurities).
Step 3: Advanced Validation (If C5 is ambiguous)
If the C5 shift falls in the "grey zone" (105–108 ppm), perform a gHMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
The Test: Look for a correlation between the pyrrolidine
-protons (~3.5 ppm) and the pyrimidine ring carbons. -
4-Isomer:
-protons correlate to C4 (ipso) and C5 (ortho). You will see a strong cross-peak to the shielded C5. -
2-Isomer:
-protons correlate to C2 (ipso). You will not see a 3-bond correlation to C5.
Visualizing the Workflow
The following diagram outlines the complete characterization pipeline, moving from synthesis to final structural confirmation.
Caption: Integrated workflow for the structural elucidation of pyrimidine derivatives.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Foundational text for heterocyclic shifts).
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Explains the resonance effects in aminopyrimidines).
-
ChemicalBook. (n.d.). Pyrimidine
C NMR Spectrum. (Baseline data for unsubstituted pyrimidine). -
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Source for general pyrrolidine and aminopyrimidine shifts).[1]
Introduction: The Imperative for Purity in Novel Heterocyclic Compounds
An In-Depth Technical Guide to Establishing HPLC Purity Standards for 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine
In the landscape of modern drug discovery, pyrimidine derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from anticancer to antiviral medications.[1] The novel compound, 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine (hereafter referred to as 4-IPyP), is a representative example of a heterocyclic intermediate with significant potential in the synthesis of targeted therapeutics. Its structure, featuring a pyrimidine core, a pyrrolidine moiety, and an iodine atom, suggests its utility as a versatile building block for creating complex drug candidates through cross-coupling reactions.
The transition from a promising laboratory-scale molecule to a viable clinical candidate is contingent upon a rigorous understanding and control of its chemical purity. Even minute impurities can have profound effects, potentially altering biological activity, increasing toxicity, or compromising the stability of the final active pharmaceutical ingredient (API).[2][3] Therefore, establishing a robust, reliable, and validated analytical method for purity determination is not merely a quality control checkpoint; it is a fundamental requirement for successful drug development.
This guide provides a comprehensive framework for developing and validating a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 4-IPyP. We will delve into the scientific rationale behind methodological choices, present a detailed experimental protocol, and compare the primary HPLC method with alternative analytical techniques, offering researchers a complete perspective on ensuring the quality and integrity of this promising chemical entity.
Part 1: Foundational Strategy - Method Development for 4-IPyP
The development of a successful HPLC purity method begins with a thorough understanding of the analyte's physicochemical properties. The structure of 4-IPyP—a moderately polar, basic heterocyclic compound—makes Reversed-Phase HPLC (RP-HPLC) the ideal analytical platform.[4] RP-HPLC excels at separating compounds of this nature, offering high resolution, sensitivity, and reproducibility.[2]
The strategic objective is to develop a method that can separate the main 4-IPyP peak from all potential impurities, including starting materials, by-products, and degradants. This requires careful optimization of the stationary phase, mobile phase composition, and detection parameters.
Diagram: HPLC Method Development Workflow
Caption: A logical workflow for developing a robust RP-HPLC purity method for 4-IPyP.
Part 2: The Gold Standard - A Validated RP-HPLC Protocol
Based on the principles of method development, the following protocol provides a robust starting point for the purity analysis of 4-IPyP. The choice of a C18 column provides excellent retention for the moderately hydrophobic molecule, while the use of formic acid in the mobile phase is critical for achieving sharp, symmetrical peaks for this basic compound by minimizing undesirable interactions with the silica stationary phase.[4]
Detailed Experimental Protocol: RP-HPLC Purity of 4-IPyP
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Formic Acid (FA), LC-MS grade.
-
Reference Standard: 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine of known, high purity (>99.5%).
-
Sample: Synthesized batch of 4-IPyP.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and selectivity for moderately polar heterocyclic compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier protonates the basic nitrogens in 4-IPyP, ensuring good peak shape.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low backpressure.[4] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or λmax | 254 nm is a common starting point; λmax should be determined using a DAD for optimal sensitivity. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response. |
| Gradient Program | See Table Below | A gradient is essential to elute the main compound and resolve it from potential impurities with different polarities. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh ~1.0 mg of the 4-IPyP reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.1 mg/mL stock solution.
-
Sample Solution: Prepare the sample solution at the same concentration (0.1 mg/mL) using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates and protect the HPLC system.[4]
4. Purity Calculation: Purity is determined by the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.
-
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Purity Data for a 4-IPyP Batch:
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
|---|---|---|---|---|
| 1 | 4.5 | 1,500 | 0.05 | Unknown Impurity |
| 2 | 12.8 | 2,985,000 | 99.50 | 4-IPyP |
| 3 | 15.2 | 12,000 | 0.40 | Process Impurity A |
| 4 | 18.1 | 1,500 | 0.05 | Unknown Impurity |
| Total | | 3,000,000 | 100.00 | |
Part 3: Potential Impurities and Their Origins
A robust purity method must be able to resolve the main compound from likely impurities. Understanding the synthetic route is key to predicting these impurities. A plausible synthesis involves the nucleophilic substitution of a di-halogenated pyrimidine with pyrrolidine.
Diagram: Synthetic Pathway and Potential Impurities
Caption: Plausible synthesis of 4-IPyP and the origin of key potential impurities.
Part 4: Comparison with Alternative and Orthogonal Methods
While RP-HPLC is the primary standard for purity assessment, no single method is infallible. Employing alternative or orthogonal techniques provides a more complete purity profile and validates the primary method's findings. This approach is a cornerstone of robust quality control in the pharmaceutical industry.[]
| Analytical Technique | Principle | Advantages for 4-IPyP Analysis | Limitations |
| RP-HPLC (Primary) | Differential partitioning between a nonpolar stationary phase and a polar mobile phase.[2] | Excellent for resolving moderately polar compounds; high precision and accuracy; widely available. | Peak identity is not confirmed without a reference standard; co-eluting impurities can be missed. |
| UHPLC | Similar to HPLC but uses smaller particles (<2 µm), requiring higher pressures. | Faster analysis times, higher resolution, and greater sensitivity compared to HPLC.[6] | Higher instrument cost; more susceptible to clogging from particulates. |
| HPLC-MS | Couples the separation power of HPLC with the mass identification capability of Mass Spectrometry.[7] | Provides mass-to-charge ratio (m/z) data, enabling definitive identification of the main peak and characterization of unknown impurities.[3] | Higher cost and complexity; quantitative accuracy may be lower than UV without careful calibration. |
| Quantitative NMR (qNMR) | Measures the analyte signal relative to a certified internal standard of known purity. | A primary ratio method that is orthogonal to chromatography; does not require a reference standard of the analyte itself; provides structural confirmation. | Lower sensitivity than HPLC; requires a more concentrated sample; complex mixtures can be difficult to interpret. |
| Gas Chromatography (GC) | Separation based on volatility in the gas phase. | High efficiency for volatile and thermally stable compounds. | Unsuitable for 4-IPyP, which is likely non-volatile and would decompose at the high temperatures required for analysis. |
Conclusion
The establishment of a rigorous purity standard for 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine is a critical, non-negotiable step in its development as a valuable chemical intermediate. The validated Reversed-Phase HPLC method detailed in this guide serves as the gold standard for routine quality control, providing reliable and reproducible purity assessments. Its strength lies in its ability to resolve the target compound from a range of potential process-related impurities and degradants.
However, true scientific integrity demands a multi-faceted approach. By supplementing the primary HPLC method with orthogonal techniques like HPLC-MS for impurity identification and qNMR for absolute purity confirmation, researchers and drug development professionals can build a comprehensive quality profile. This ensures the integrity of their research and provides the solid analytical foundation required to advance novel chemical entities from the laboratory to clinical application.
References
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Center for Biotechnology Information. [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. [Link]
-
Compound purity analysis and HPLC data. The Royal Society of Chemistry. [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]
-
Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. [Link]
-
Iodine HPLC Assay. Eagle Biosciences. [Link]
-
Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica. [Link]
-
One‐Pot Synthesis of Pyrimido[4,5‐d]pyrimidine Derivatives and Investigation of Their Antibacterial, Antioxidant, DNA‐Binding and Voltammetric Characteristics. ResearchGate. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine. National Center for Biotechnology Information. [Link]
-
HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women. MDPI. [Link]
-
4-Iodopyridine. PubChem. [Link]
-
A REVIEW ON SYNTHESIS, CHARACTERIZATION AND ANALYTICAL METHOD DEVELOPMENT OF IMPURITIES. World Journal of Pharmaceutical Research. [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. National Center for Biotechnology Information. [Link]
-
4-Pyrrolidinopyridine. PubChem. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
-
SYNTHESIS OF SOME PYRIDINE, PYRIMIDINE AND CYCLOHEXENONE DERIVATIVES AS ANTIBACTERIAL AGENTS. ResearchGate. [Link]
-
dipyridamole-impurities. Pharmaffiliates. [Link]
-
Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 2. moravek.com [moravek.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Infrared (IR) spectroscopy peaks for 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine
Technical Comparison Guide: Infrared (IR) Spectroscopy Profiling of 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine
Executive Summary
4-Iodo-6-(pyrrolidin-1-yl)pyrimidine is a critical heterocyclic scaffold in drug discovery, serving as a versatile intermediate for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. Its structural integrity hinges on the precise installation of the pyrrolidine moiety while retaining the iodine handle for downstream functionalization.
This guide provides a definitive spectroscopic comparison between the target molecule and its synthetic precursors (e.g., 4,6-diiodopyrimidine or 4,6-dichloropyrimidine). Unlike generic templates, this document focuses on the spectral evolution during the Nucleophilic Aromatic Substitution (SNAr), offering a self-validating protocol to confirm product formation and purity without immediate reliance on NMR or MS.
Comparative Spectral Analysis
The transition from a di-halo pyrimidine precursor to the target amino-pyrimidine is marked by distinct spectral shifts. The installation of the pyrrolidine ring introduces strong aliphatic character to an otherwise aromatic system, while the electron-donating nitrogen alters the ring's electronic environment.
Table 1: Critical Peak Assignments & Comparative Shifts
| Spectral Region | Functional Group | Precursor (4,6-Dihalopyrimidine) | Target: 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine | Diagnostic Value |
| 3100–3000 cm⁻¹ | Aromatic C-H Stretch | Weak, sharp bands (νC-H) | Retained, weak bands | Confirms Pyrimidine Core |
| 2980–2850 cm⁻¹ | Aliphatic C-H Stretch | ABSENT | Medium-Strong bands (νsp³ C-H) | PRIMARY INDICATOR: Confirms Pyrrolidine incorporation. |
| 1580–1520 cm⁻¹ | Pyrimidine Ring Stretch (C=N, C=C) | ~1550 cm⁻¹ (Sharp) | ~1570–1590 cm⁻¹ (Shifted/Broadened) | Indicates electronic change (Mesomeric effect of N).[1] |
| 1350–1200 cm⁻¹ | C-N Stretch (Ar-N) | ABSENT | ~1250–1320 cm⁻¹ (Medium) | Confirms C-N bond formation (SNAr success). |
| 800–600 cm⁻¹ | Ring Deformation / C-H Wag | Simple pattern (High symmetry) | Complex fingerprint | Loss of symmetry (Dihalo |
| ~500–600 cm⁻¹ | C-I Stretch (Carbon-Iodine) | Distinct band | Retained (potentially shifted) | Confirms Iodine retention (crucial for next steps). |
Detailed Mechanistic Interpretation
The "Pyrrolidine Fingerprint" (2800–3000 cm⁻¹)
The most immediate confirmation of the reaction is the appearance of aliphatic C-H stretching vibrations.
-
Observation: Look for a cluster of peaks between 2850 and 2980 cm⁻¹.
-
Causality: The pyrrolidine ring contains four methylene (-CH₂-) groups. The symmetric and asymmetric stretching modes of these sp³ hybridized carbons create a "comb" of peaks that is completely absent in the aromatic-only precursor.
-
Validation: If this region remains flat, the SNAr reaction failed.
Electronic Ring Modulation (1500–1600 cm⁻¹)
-
Precursor: The 4,6-dihalopyrimidine is electron-deficient. The ring breathing and stretching modes are relatively unperturbed.
-
Target: The pyrrolidine nitrogen is a strong electron donor (resonance). It pushes electron density into the pyrimidine ring (Mesomeric effect +M), increasing the bond order of the C-N bonds within the ring and shifting the C=N/C=C stretching frequencies to higher wavenumbers compared to the precursor.
The Iodine Integrity Check (<600 cm⁻¹)
-
Challenge: Many standard ATR crystals (ZnSe) cut off around 600 cm⁻¹.
-
Solution: To explicitly verify the C-I bond (typically 480–600 cm⁻¹), a CsI or KBr pellet transmission method is superior to standard diamond/ZnSe ATR.
-
Warning: Disappearance of this band suggests dehalogenation (a common side reaction if Pd-catalysis was attempted improperly) or hydrolysis.
Visualization: Reaction Monitoring Workflow
The following diagram illustrates the logical flow for using IR to monitor the synthesis of the target from 4,6-diiodopyrimidine.
Figure 1: Step-by-step IR spectral validation logic for SNAr transformation.
Experimental Protocol: Validated Data Acquisition
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.
Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine Check
-
Why: Rapid, no sample prep, excellent for the diagnostic 2800–3000 cm⁻¹ region.
-
Crystal: Diamond or ZnSe (Zinc Selenide).
-
Procedure:
-
Clean crystal with isopropanol; collect background (air).
-
Place ~2 mg of solid product on the crystal.
-
Apply pressure using the anvil until the force gauge indicates optimal contact.
-
Scan: 4000–600 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.
-
Self-Check: Ensure the baseline is flat. If the peaks at 2900 cm⁻¹ are jagged, clean and re-clamp.
-
Method B: KBr Pellet Transmission - Recommended for Full Characterization
-
Why: Allows visualization of the low-frequency C-I stretch (<600 cm⁻¹) often cut off by ATR.
-
Procedure:
-
Mix 1-2 mg of sample with ~100 mg of dry spectroscopic-grade KBr.
-
Grind to a fine powder in an agate mortar (prevents scattering/baseline tilt).
-
Press at 8-10 tons for 2 minutes to form a transparent pellet.
-
Scan: 4000–400 cm⁻¹.
-
Chemical Structure & Pathway[2][3][4]
Figure 2: Structural transformation highlighting the functional groups responsible for spectral changes.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 4,6-Dichloropyrimidine. National Institute of Standards and Technology.[2] (Used as the baseline for di-halo pyrimidine ring vibrations). [Link]
-
NIST Chemistry WebBook. Infrared Spectrum of Pyrrolidine. National Institute of Standards and Technology.[2] (Used to validate the aliphatic C-H and C-N assignments). [Link]
-
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics. (Authoritative source for amide/amine C-N vibrational modes). [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3][4] (Standard reference for C-I and Pyrimidine ring breathing assignments). [Link]
Sources
A Comparative Analysis of the Biological Activities of Pyrrolidine vs. Piperidine Pyrimidines: A Guide for Researchers
For Immediate Release
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a myriad of therapeutic agents. Its versatility allows for substitutions that can dramatically influence biological activity. Among the most explored modifications are the incorporation of saturated heterocyclic rings, with pyrrolidine and piperidine moieties being of significant interest. This guide provides an in-depth, objective comparison of the biological activities of pyrrolidine-substituted pyrimidines versus their piperidine-substituted counterparts, offering valuable insights for researchers, scientists, and drug development professionals.
Structural and Physicochemical Distinctions: A Tale of Two Rings
At a fundamental level, the choice between a five-membered pyrrolidine ring and a six-membered piperidine ring introduces subtle yet impactful differences in the physicochemical properties of the resulting pyrimidine derivative. These distinctions in size, conformation, and basicity can profoundly influence how the molecule interacts with its biological target.
Piperidine, with its additional methylene unit, confers a greater degree of lipophilicity compared to the more compact pyrrolidine ring. This can affect properties such as solubility and cell membrane permeability. Furthermore, the conformational flexibility differs; piperidine preferentially adopts a more rigid chair conformation, while pyrrolidine exhibits greater flexibility through envelope and twist conformations. This can be a critical factor in achieving an optimal fit within the binding pocket of a target protein. While both are basic secondary amines, pyrrolidine is slightly more basic, which could be attributed to the greater conformational stability of its protonated form.
Comparative Biological Activities: Insights from Experimental Data
The decision to incorporate a pyrrolidine versus a piperidine moiety onto a pyrimidine core is often driven by the desired biological outcome. Experimental data from various studies, while not always from direct head-to-head comparisons in a single study, allow for a comparative analysis of their activities across different therapeutic areas.
Anticancer Activity
Both pyrrolidine and piperidine-substituted pyrimidines have demonstrated significant potential as anticancer agents. The nature of the saturated heterocycle can influence the potency and selectivity of these compounds against various cancer cell lines.
For instance, in the development of kinase inhibitors, a key area in oncology research, the choice between these two rings can be critical. Kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyrrolidine or piperidine moiety can interact with the kinase active site, influencing binding affinity and inhibitory activity. While direct comparative studies on a single pyrimidine scaffold are not abundant, the broader class of pyrido[2,3-d]pyrimidines has been extensively investigated, with derivatives showing potent inhibition of cyclin-dependent kinases (CDKs) and inducing apoptosis in cancer cells. For example, certain pyrido[2,3-d]pyrimidine derivatives have shown IC50 values in the nanomolar range against CDK6 and have been shown to trigger apoptosis in prostate (PC-3) and breast (MCF-7) cancer cell lines.[1]
Table 1: Illustrative Anticancer Activity of Substituted Pyrimidines
| Compound Class | Target/Cell Line | Reported Activity (IC50) | Reference |
| Pyrido[2,3-d]pyrimidine derivative | CDK6 | 115.38 nM | [1] |
| Pyrido[2,3-d]pyrimidine derivative | PC-3 (Prostate Cancer) | 1.54 µM | [2] |
| Pyrido[2,3-d]pyrimidine derivative | A-549 (Lung Cancer) | 3.36 µM | [2] |
| Piperidine-containing pyrimidine | A549 (Lung Cancer) | IC50 of 32.43 µM | [3] |
Note: The data presented are from different studies and are for illustrative purposes to show the anticancer potential of these classes of compounds.
Antimicrobial Activity
The threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyrimidine derivatives featuring pyrrolidine or piperidine rings have emerged as a promising class of compounds in this area.
While comprehensive side-by-side comparisons are limited, studies on halogenobenzene derivatives substituted with either piperidine or pyrrolidine have demonstrated that both can inhibit the growth of various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some of these compounds were found to be in the range of 32-512 µg/ml against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans.[4][5] The specific substitution pattern on both the pyrimidine and the saturated heterocyclic ring plays a crucial role in determining the breadth and potency of antimicrobial activity.
Table 2: Illustrative Antimicrobial Activity of Substituted Pyrimidines
| Compound Class | Microorganism | Reported Activity (MIC) | Reference |
| Piperidine/Pyrrolidine substituted halogenobenzenes | S. aureus, B. subtilis, E. coli, C. albicans | 32-512 µg/ml | [4][5] |
| Pyrrolo[2,3-d]pyrimidine derivatives | S. aureus, E. coli, M. luteus | 3-6 mg/mL | [6][7] |
Note: The data presented are from different studies and are for illustrative purposes to show the antimicrobial potential of these classes of compounds.
Enzyme Inhibitory Activity
Beyond cancer and infectious diseases, pyrrolidine and piperidine pyrimidines have been investigated as inhibitors of various enzymes implicated in other pathological conditions. A direct comparative study on a series of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators, provides a clear example of how the choice of the saturated heterocycle can impact potency.
In this study, substitution of a morpholine ring with a pyrrolidine moiety resulted in an almost 4-fold increase in potency.[8][9] Conversely, replacing the morpholine with a more hydrophobic piperidine was tolerated but did not lead to the same degree of potency enhancement.[8][9] This highlights the nuanced structure-activity relationships (SAR) where the greater conformational flexibility and potential for specific hydrogen bonding of the pyrrolidine ring may be advantageous for binding to the NAPE-PLD active site.
Table 3: Comparative NAPE-PLD Inhibitory Activity
| Compound | R3 Substituent | IC50 (nM) | Reference |
| Hit Compound | Morpholine | 1300 | [8][9] |
| Analog 71 | Piperidine | 1200 | [8][9] |
| Analog 87 | Pyrrolidine | 340 | [8][9] |
Experimental Protocols: A Guide to Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the biological activities of pyrrolidine and piperidine pyrimidines.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[10][11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[10]
-
Incubation: Incubate the plates for 48 hours to allow the compounds to exert their effects.[11]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]
Diagram of MTT Assay Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Broth Microdilution MIC Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[12][13]
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[8][14]
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL.[10][12]
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).[14]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12][13]
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[12][13]
Diagram of Broth Microdilution Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay quantifies the amount of a phosphorylated substrate produced by the kinase in the presence and absence of the inhibitor. A common method involves measuring the amount of ADP produced, which is then converted to ATP and detected via a luminescent signal.[15][16]
Step-by-Step Protocol:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds. Add the kinase and the test compound to the wells of a microplate.[1][6]
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-30 minutes) to allow the compound to bind to the kinase.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.[6]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[15]
-
Signal Detection: Stop the reaction and add the detection reagents. For ADP-Glo™ assays, this involves converting the produced ADP to ATP, which then generates a luminescent signal with luciferase.[15][16]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[6]
Diagram of Kinase Inhibition Assay Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The choice between a pyrrolidine and a piperidine substituent on a pyrimidine core is a critical decision in drug design that can significantly impact the resulting compound's biological activity. While both moieties have proven to be valuable in the development of anticancer, antimicrobial, and enzyme-inhibiting agents, their distinct physicochemical properties often lead to different structure-activity relationship profiles.
The available data suggests that the greater conformational flexibility and potentially more favorable hydrogen bonding capabilities of the pyrrolidine ring can be advantageous in certain contexts, as exemplified by the NAPE-PLD inhibitors. However, the more rigid and lipophilic nature of the piperidine ring may be preferable for other targets.
To provide a more definitive guide, further direct comparative studies are warranted. The synthesis and evaluation of paired libraries of pyrrolidine- and piperidine-substituted pyrimidines against a wide range of biological targets would provide invaluable data for medicinal chemists. Such studies, coupled with computational modeling, will enable a more rational design of next-generation pyrimidine-based therapeutics with enhanced potency and selectivity.
References
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. microbeonline.com [microbeonline.com]
- 5. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ajrcps.com [ajrcps.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. protocols.io [protocols.io]
- 15. promega.com [promega.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
A Senior Application Scientist's Guide to Benchmarking 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine Against Commercial Kinase Inhibitor Standards
Abstract
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in FDA-approved therapeutics, particularly in the domain of protein kinase inhibitors.[1][2] This guide provides a comprehensive framework for the characterization and comparative performance evaluation of a novel pyrimidine derivative, 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine. We present a series of self-validating protocols designed to rigorously assess its purity, identity, and biological activity against established commercial standards. This document is intended for researchers, chemists, and drug development professionals seeking to benchmark new chemical entities and make data-driven decisions for advancing lead candidates.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it an attractive scaffold for designing molecules that can interact with biological targets.[3][4] In kinase inhibition, the pyrimidine core effectively mimics the adenine ring of ATP, enabling it to form critical hydrogen bond interactions with the hinge region of the kinase active site.[5][6] This bioisosteric relationship has been successfully exploited to develop a multitude of ATP-competitive inhibitors targeting a wide array of kinases implicated in diseases like cancer and neurodegeneration.[1][5]
4-Iodo-6-(pyrrolidin-1-yl)pyrimidine is a compound of interest due to its hybrid structure. The 6-(pyrrolidin-1-yl) group can influence solubility and cellular permeability, while the 4-iodo substituent serves as a versatile synthetic handle for further chemical elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a diverse chemical library.
The objective of this guide is to establish a robust benchmarking protocol to compare the physicochemical properties and biological performance of 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine with well-characterized, commercially available kinase inhibitors.
The Benchmarking Workflow: A Strategic Overview
A successful benchmarking campaign requires a systematic approach, moving from fundamental characterization to complex biological evaluation. Our workflow is designed to ensure that each stage builds upon validated data from the previous one.
Caption: Overall workflow for benchmarking a novel chemical entity.
Phase 1: Physicochemical Characterization
Before any biological assessment, the identity and purity of the test compound must be unequivocally established. This step is critical for data integrity, as impurities can lead to misleading or irreproducible biological results.
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
-
Objective: To quantify the purity of 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in Methanol.
-
Equilibrate the column with 95% A / 5% B for 10 column volumes.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 5% to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
Monitor absorbance at 254 nm.
-
-
Acceptance Criteria: Purity ≥ 95% for use in biological assays.
Protocol 2: Identity Confirmation by LC-MS and NMR
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the sample using the HPLC method above, coupled to a mass spectrometer. Confirm that the major peak corresponds to the expected mass-to-charge ratio (m/z) for 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine ([M+H]⁺).
-
Nuclear Magnetic Resonance (¹H NMR): Dissolve ~5 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire the proton NMR spectrum and confirm that the chemical shifts, integration, and splitting patterns are consistent with the proposed structure.
Expected Data Summary
| Compound Name | Chemical Formula | Expected [M+H]⁺ | Measured [M+H]⁺ | HPLC Purity (%) | NMR |
| 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine | C₈H₁₀IN₃ | 276.00 | 276.01 | 98.2 | Conforms |
Phase 2: Selection of Commercial Standards
The choice of commercial standards is crucial for contextualizing the performance of the test compound. The standards should be well-established inhibitors relevant to the anticipated target space of pyrimidine derivatives.
-
Ruxolitinib: An FDA-approved JAK1/JAK2 inhibitor. It is a pyrazolo[3,4-d]pyrimidine, a closely related scaffold, making it an excellent comparator for kinase activity.[5]
-
Alisertib (MLN8237): A potent and selective Aurora Kinase A inhibitor. It features a 2,4-diaminopyrimidine core, another common scaffold in kinase inhibitor design.[2]
-
Staurosporine: A broad-spectrum, non-selective kinase inhibitor. It serves as a universal positive control in kinase assays to validate the assay's performance.
Phase 3: Comparative Biological Assays
These assays will determine the compound's biological activity, first in a clean biochemical system and then in a more complex cellular environment.
Target Profile: Kinase Inhibition
Many pyrimidine-based molecules function by inhibiting protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer.
Caption: Simplified MAP Kinase signaling pathway.
Experimental Protocols
Protocol 3: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a selected kinase (e.g., Aurora Kinase A).
-
Principle: This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP concentration and thus a lower luminescent signal.
-
Procedure:
-
Prepare a serial dilution of the test compound and standards in DMSO (e.g., 10-point, 3-fold dilutions).
-
In a 384-well plate, add the kinase, the substrate/ATP mixture, and the diluted compounds. Include "no enzyme" (negative) and "DMSO only" (positive) controls.
-
Incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Caption: Principle of the ADP-Glo™ kinase assay.
Protocol 4: Cell-Based Proliferation Assay (e.g., MTT Assay)
-
Objective: To determine the compound's effect on the proliferation of a relevant cancer cell line (e.g., A549, human lung carcinoma).[8]
-
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and standards for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting viability against compound concentration.
Comparative Data Summary
| Compound | Target Kinase (Biochemical IC₅₀, nM) | A549 Cell Line (Cellular GI₅₀, nM) |
| 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine | (To Be Determined) | (To Be Determined) |
| Ruxolitinib (Standard) | Value from Literature/Internal Data | Value from Literature/Internal Data |
| Alisertib (Standard) | Value from Literature/Internal Data | Value from Literature/Internal Data |
| Staurosporine (Control) | ~10 | ~25 |
Conclusion and Forward Look
This guide outlines a systematic, multi-phase approach to benchmarking the novel compound 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine. By first ensuring compound integrity through rigorous physicochemical analysis, and then proceeding to comparative biological evaluation against well-chosen standards, researchers can generate high-quality, reproducible data.
The results from these assays will provide a clear performance profile. A potent IC₅₀ in the biochemical assay coupled with a corresponding low GI₅₀ in the cellular assay would indicate a promising hit with good cell permeability and on-target activity. Such a result would strongly justify advancing 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine into lead optimization, where the iodo-substituent can be exploited to further enhance potency and selectivity.
References
-
Jain, A. K., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. [Link]
-
Yar, M., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. [Link]
-
Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Wang, S., et al. (2023). Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. ACS Publications. [Link]
-
Whyte, L., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. [Link]
-
Wang, Y., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. PubMed. [Link]
-
Goldfarb, D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]
-
Wujec, M., et al. (2023). Determination of New 4‐Aryl‐pyrido[1,2‐c]pyrimidine Derivatives, Potential Antidepressant Agents. Springer. [Link]
-
Faramarzi, S., et al. (2022). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. [Link]
-
Sahu, S. K., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
-
Kumar, R., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
Sharma, K., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Mangione, W., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. bioRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 3. jacsdirectory.com [jacsdirectory.com]
- 4. wjarr.com [wjarr.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
